molecular formula C5H11NO B596212 3-Amino-1-methylcyclobutan-1-ol CAS No. 1363381-58-1

3-Amino-1-methylcyclobutan-1-ol

Cat. No.: B596212
CAS No.: 1363381-58-1
M. Wt: 101.149
InChI Key: FAAHPGXMUSQMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-methylcyclobutan-1-ol is a chemical compound featuring both an amino and a hydroxy functional group on a methyl-substituted cyclobutane ring. This structure makes it a valuable heterocyclic building block in pharmaceutical research and organic synthesis . The compound's cis-stereoisomer, specifically (1s,3r)-3-amino-1-methylcyclobutan-1-ol, has been identified as a key intermediate in scientific research . Its primary research value lies in its application as a synthetic precursor. For instance, this compound and its stereoisomers are utilized in the development of inhibitors targeting Mcl-1 (Induced Myeloid Leukemia Cell Differentiation Protein), a protein of significant interest in oncology research . By serving as a core scaffold, this compound aids researchers in exploring new chemical entities for potential therapeutic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHPGXMUSQMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737925
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-26-3
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylcyclobutan-1-ol is a synthetically important cyclobutane derivative that serves as a key intermediate in the preparation of various biologically active molecules.[1] Its rigid, three-dimensional structure makes it an attractive building block in medicinal chemistry for the development of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and outlines detailed experimental protocols for their determination. Additionally, a plausible mechanism of action as an enzyme inhibitor is visualized to aid in understanding its potential biological role.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. These properties are summarized in Table 1. It is important to note that this compound exists as cis and trans stereoisomers, which can influence their physical and biological characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem CID 68052608[2]
Molecular Weight 101.15 g/mol PubChem CID 68052608[2]
Appearance White to pale-yellow solid (hydrochloride salt)BenchChem
pKa Data not availableN/A
Solubility Soluble in water and organic solvents (hydrochloride salt)BenchChem
LogP (predicted) -0.97Chemspace

Basicity and pKa

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the beaker containing the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Acidification: If starting from the free base, titrate the solution with the standardized HCl solution. Record the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.

  • Titration with Base: Titrate the resulting acidic solution with the standardized NaOH solution. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. The presence of both a polar amino and hydroxyl group, along with a nonpolar cyclobutane ring, gives it amphiphilic character. The hydrochloride salt form is generally reported to be soluble in water and other organic solvents.

Experimental Protocol for Solubility Determination via the Shake-Flask Method

The shake-flask method is a classical technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound sample

  • Selected solvent (e.g., water, phosphate-buffered saline, ethanol)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method. The resulting concentration is the thermodynamic solubility.

Potential Biological Activity and Mechanism of Action

While specific biological targets for this compound are not extensively documented, its rigid cyclobutane scaffold is a common feature in molecules designed as enzyme inhibitors and receptor modulators. The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for a target protein.

The amino and hydroxyl groups can participate in key hydrogen bonding interactions within a protein's active site, while the methyl group and the cyclobutane ring can engage in hydrophobic interactions. A plausible mechanism of action for derivatives of this compound is the competitive inhibition of an enzyme.

Visualized Workflow: Hypothetical Enzyme Inhibition

The following diagram illustrates a hypothetical workflow for the interaction of a this compound derivative with a target enzyme, leading to competitive inhibition.

Enzyme_Inhibition cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate Substrate->ES_Complex Product Product ES_Complex->Product Catalysis Inhibitor This compound Derivative (Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex No_Product No_Product EI_Complex->No_Product No Reaction Enzyme_Inhibitor Enzyme Enzyme_Inhibitor->EI_Complex Binds

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of an efficient synthetic route to 3-Amino-1-methylcyclobutan-1-ol, a crucial intermediate in the synthesis of various active pharmaceutical ingredients. The methodology detailed below is based on a stereoselective approach that offers high yields and scalability.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active compounds, exhibiting anti-tumor, anti-inflammatory, and anti-immune properties.[1] The synthesis of this compound, particularly the trans isomer, has been the subject of considerable research to develop efficient and stereoselective methods suitable for large-scale production.[1] This document outlines a robust synthetic pathway commencing from 3-benzyloxy-1-cyclobutanone.

Synthetic Pathway Overview

The described synthesis is a multi-step process that begins with the introduction of a methyl group to a protected cyclobutanone ring, followed by deprotection, functional group manipulation to introduce the amino group, and finally, reduction to yield the target compound. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediate Stages cluster_final Final Product 3-benzyloxy-1-cyclobutanone_12 3-benzyloxy-1-cyclobutanone (12) 3-(Benzyloxy)-1-methylcyclobutan-1-ol_13 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13) 3-benzyloxy-1-cyclobutanone_12->3-(Benzyloxy)-1-methylcyclobutan-1-ol_13 MeMgCl, THF, -30°C 1-Methylcyclobutane-1,3-diol_14 1-Methylcyclobutane-1,3-diol (14) 3-(Benzyloxy)-1-methylcyclobutan-1-ol_13->1-Methylcyclobutane-1,3-diol_14 H₂, 10% Pd/C, MeOH, 40°C Tosylated_Intermediate_15 Tosylated Intermediate (15) 1-Methylcyclobutane-1,3-diol_14->Tosylated_Intermediate_15 TsCl, Et₃N, DMAP, MeOH/CH₂Cl₂ 3-Azido-1-methylcyclobutan-1-ol_16 3-Azido-1-methylcyclobutan-1-ol (16) Tosylated_Intermediate_15->3-Azido-1-methylcyclobutan-1-ol_16 NaN₃, K₂CO₃, DMF, 70°C 3-Amino-1-methylcyclobutan-1-ol_1 This compound (1) 3-Azido-1-methylcyclobutan-1-ol_16->3-Amino-1-methylcyclobutan-1-ol_1 H₂, 10% Pd/C, MeOH, 40°C

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13)

  • A solution of 3-benzyloxy-1-cyclobutanone (20.0 g, 113.0 mmol) in tetrahydrofuran (THF, 100.0 mL) is cooled to -30 °C.

  • Methylmagnesium chloride (MeMgCl, 56.7 mL, 170.0 mmol) is added slowly to the cooled solution.

  • The reaction mixture is stirred at -30 °C for 3 hours.

  • Upon completion, the mixture is poured into ice water and extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3-(Benzyloxy)-1-methylcyclobutan-1-ol.[2]

Step 2: Synthesis of 1-Methylcyclobutane-1,3-diol (14)

  • Intermediate 13 (20.0 g, 104.0 mmol) and 10% Palladium on carbon (Pd/C, 2.5 g, 55% wet) are dissolved in methanol (20.0 mL).

  • The mixture is stirred under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours.

  • After cooling to room temperature (20-25 °C), the mixture is filtered.

  • The filtrate is concentrated to obtain 1-Methylcyclobutane-1,3-diol.[1][2]

Step 3: Synthesis of Tosylated Intermediate (15)

  • 1-Methylcyclobutane-1,3-diol (15.0 g, 145.6 mmol) is dissolved in a mixed solvent of methanol and dichloromethane (100.0 mL, 1:50 v/v) and cooled to 0 °C.

  • Triethylamine (Et₃N, 24.2 g, 239.6 mmol), 4-dimethylaminopyridine (DMAP, 17.8 g, 145.6 mmol), and p-toluenesulfonyl chloride (TsCl, 45.7 g, 239.6 mmol) are added sequentially.[1]

  • The mixture is stirred at 0 °C for 3 hours and then at room temperature for 23 hours.[1]

  • The reaction mixture is washed with water (3 x 100 mL), and the aqueous phase is extracted with dichloromethane (100.0 mL).[1]

  • The combined organic phases are washed with cold water, dried with anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography.[1]

Step 4: Synthesis of 3-Azido-1-methylcyclobutan-1-ol (16)

  • Intermediate 15 (15.0 g, 58.6 mmol), potassium carbonate (K₂CO₃, 16.2 g, 117.0 mmol), and sodium azide (NaN₃, 19.1 g, 293.0 mmol) are mixed in dimethylformamide (DMF, 150.0 mL).

  • The mixture is refluxed at 70 °C with stirring for 4 hours.

  • The solvent is evaporated under vacuum, and the residue is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3-Azido-1-methylcyclobutan-1-ol.[2]

Step 5: Synthesis of this compound (1)

  • 3-Azido-1-methylcyclobutan-1-ol (15.0 g, 118.1 mmol) and 10% Pd/C (1.9 g) are dissolved in methanol (150.0 mL).

  • The mixture is stirred under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours.

  • The solvent is evaporated to yield the final product, this compound.[1][2]

  • The product can be recrystallized from a mixed solvent of methanol and water (1:100 v/v) to obtain a white solid.[1]

Quantitative Data Summary

The following table summarizes the yields and key properties of the intermediates and the final product.

Compound No.Compound NameStarting Mass (g)Molar Mass ( g/mol )Moles (mmol)Product Mass (g)Yield (%)Isomer Ratio (major:minor)
13 3-(Benzyloxy)-1-methylcyclobutan-1-ol20.0192.25113.020.393.1cis:trans (84.7:15.3)
14 1-Methylcyclobutane-1,3-diol20.0102.13104.010.396.7cis:trans (83.7:16.3)
15 Tosylated Intermediate15.0256.33145.618.366.3cis:trans (90.2:9.8)
16 3-Azido-1-methylcyclobutan-1-ol15.0127.1458.67.196.0trans:cis (89.4:10.6)
1 This compound15.0101.15118.113.795.4trans:cis (91.9:8.1)

References

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomers of 3-Amino-1-methylcyclobutan-1-ol, specifically the cis and trans configurations, represent valuable building blocks in medicinal chemistry and drug discovery. Their rigid cyclobutane scaffold allows for precise spatial orientation of the amino and hydroxyl functional groups, which can significantly influence their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological relevance of these isomers, with a focus on presenting detailed experimental protocols and comparative data to aid in their application in research and development.

Introduction

Cyclobutane derivatives are increasingly utilized as scaffolds in the design of novel therapeutic agents. The constrained four-membered ring system imparts a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. The isomers of this compound are of particular interest due to the presence of key functional groups that can participate in hydrogen bonding and ionic interactions, making them attractive fragments for the development of enzyme inhibitors and receptor modulators, particularly in the area of neurological pathways. The distinct spatial arrangement of the functional groups in the cis and trans isomers can lead to significant differences in their biological activity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of the cis and trans isomers of this compound is presented in Table 1. It is important to note that experimentally determined data for the free base of both isomers is limited in the public domain, with data for the hydrochloride salts being more readily available.

Table 1: Physicochemical Properties of cis- and trans-3-Amino-1-methylcyclobutan-1-ol and their Hydrochloride Salts

Propertycis-Isomer (Free Base)trans-Isomer (Free Base)cis-Isomer (HCl Salt)trans-Isomer (HCl Salt)
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 101.15 g/mol 101.15 g/mol 137.61 g/mol 137.61 g/mol
CAS Number 1363381-58-11363381-26-31820687-11-31523571-03-0[1]
Appearance Data not availableData not availableData not availableData not available
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available

Note: Much of the publicly available data consists of computed properties rather than experimentally determined values.

Synthesis and Stereochemistry

The synthesis of this compound isomers typically involves a multi-step sequence starting from a suitable cyclobutanone precursor. The stereochemical outcome of the synthesis is highly dependent on the reagents and reaction conditions employed. A common strategy involves the reduction of a 3-aminocyclobutanone derivative or the amination of a cyclobutanol derivative.

A key challenge in the synthesis is the separation of the resulting cis and trans isomer mixture. This is often accomplished by chromatographic techniques such as supercritical fluid chromatography (SFC) or by column chromatography after protection of the amino group.

General Synthetic Approach

A representative synthetic approach to a mixture of cis and trans isomers is outlined below. This pathway can be adapted to favor one isomer over the other through the careful selection of reagents and reaction conditions.

General Synthetic Approach 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanone Derivative 3-Oxocyclobutanone Derivative 3-Oxocyclobutanecarboxylic Acid->3-Oxocyclobutanone Derivative Functional Group Manipulation 3-Amino-3-methylcyclobutan-1-one 3-Amino-3-methylcyclobutan-1-one 3-Oxocyclobutanone Derivative->3-Amino-3-methylcyclobutan-1-one Amination cis/trans Mixture cis/trans Mixture 3-Amino-3-methylcyclobutan-1-one->cis/trans Mixture Reduction of Ketone & Methylation cis-Isomer cis-Isomer cis/trans Mixture->cis-Isomer Chromatographic Separation trans-Isomer trans-Isomer cis/trans Mixture->trans-Isomer Chromatographic Separation

Caption: General synthetic route to cis and trans isomers.

Experimental Protocol: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

The following protocol is adapted from a reported stereoselective synthesis of the trans-isomer.

Step 1: Synthesis of a Protected Amine Precursor

  • A detailed, step-by-step procedure for the synthesis of a suitable protected amine precursor from a cyclobutanone derivative would be included here, based on literature procedures. This would involve specific reagents, solvents, reaction times, and temperatures.

Step 2: Reduction and Deprotection to Yield trans-3-Amino-1-methylcyclobutan-1-ol

  • A detailed, step-by-step procedure for the stereoselective reduction of the ketone and subsequent deprotection of the amine to yield the final trans-isomer would be provided. This would include work-up and purification details.

Isomer Separation Protocol

The separation of the cis and trans isomers is a critical step. The following outlines a general approach based on literature reports.

Isomer Separation Workflow cluster_synthesis Synthesis cluster_separation Separation Start Starting Material (e.g., 3-Oxocyclobutanone derivative) Reaction Multi-step Synthesis Start->Reaction Mixture Crude cis/trans Mixture Reaction->Mixture Protection Protection of Amino Group (e.g., Boc protection) Mixture->Protection Chromatography Column Chromatography or SFC Protection->Chromatography cis_Protected Protected cis-Isomer Chromatography->cis_Protected trans_Protected Protected trans-Isomer Chromatography->trans_Protected Deprotection_cis Deprotection cis_Protected->Deprotection_cis Deprotection_trans Deprotection trans_Protected->Deprotection_trans cis_Final Pure cis-Isomer Deprotection_cis->cis_Final trans_Final Pure trans-Isomer Deprotection_trans->trans_Final

Caption: Workflow for the separation of cis and trans isomers.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of the cis and trans isomers. While complete datasets are not consistently available in a single source, the following tables summarize the expected and reported spectral characteristics.

Note: The following tables are placeholders for the detailed spectroscopic data that would be populated from experimental findings. The lack of publicly available, experimentally determined spectra for both isomers is a significant data gap.

Table 2: ¹H NMR Spectroscopic Data (Expected Ranges)

IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
cis -CH₃
-CH₂ (cyclobutane)
-CH (cyclobutane)
-NH₂
-OH
trans -CH₃
-CH₂ (cyclobutane)
-CH (cyclobutane)
-NH₂
-OH

Table 3: ¹³C NMR Spectroscopic Data (Expected Ranges)

IsomerChemical Shift (δ) ppmAssignment
cis -CH₃
-CH₂ (cyclobutane)
-CH (cyclobutane)
C-OH (quaternary)
trans -CH₃
-CH₂ (cyclobutane)
-CH (cyclobutane)
C-OH (quaternary)

Table 4: IR and Mass Spectrometry Data

Analysiscis-Isomertrans-Isomer
IR (cm⁻¹) Expected peaks for O-H, N-H, C-H, and C-N stretching and bending vibrations.Expected peaks for O-H, N-H, C-H, and C-N stretching and bending vibrations.
MS (m/z) Expected molecular ion peak and fragmentation pattern.Expected molecular ion peak and fragmentation pattern.

Biological Activity and Potential Applications

While specific biological data for the individual cis and trans isomers of this compound are not extensively reported, related cyclobutane-containing compounds have shown a range of biological activities. These activities are often attributed to the rigid scaffold's ability to present functional groups in a well-defined orientation for interaction with biological macromolecules.

Derivatives of these isomers are investigated for their potential as:

  • Enzyme inhibitors: The amino and hydroxyl groups can interact with the active sites of enzymes.[1]

  • Receptor ligands: The rigid structure can provide the necessary conformation for binding to specific receptors.[1]

  • CNS agents: The cyclobutane scaffold is explored in the development of agents targeting neurological pathways.

The stereochemistry of the amino and hydroxyl groups is expected to play a crucial role in determining the biological activity, with one isomer likely exhibiting significantly higher potency or a different pharmacological profile compared to the other.

Potential Biological Interactions cluster_compound This compound Isomer cluster_target Biological Target cluster_interaction Molecular Interactions Compound cis or trans Isomer H_Bond Hydrogen Bonding Compound->H_Bond -OH, -NH₂ groups Ionic_Int Ionic Interactions Compound->Ionic_Int -NH₃⁺ group Target Enzyme Active Site or Receptor Binding Pocket Biological_Response Biological Response Target->Biological_Response Modulation of Activity H_Bond->Target Ionic_Int->Target

References

An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylcyclobutan-1-ol is a saturated carbocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional cyclobutane core provides a unique structural scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development. The content herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₁₁NO, exists as cis and trans stereoisomers, which significantly influences its physicochemical properties and biological activity. The presence of both an amino and a hydroxyl group makes it a versatile building block for further chemical modifications.[1]

Below is a table summarizing the key chemical and physical properties of this compound and its hydrochloride salt.

PropertyValueReference
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
IUPAC Name This compound[2]
CAS Number 1363381-26-3[2]
Molecular Formula (HCl salt) C₅H₁₂ClNO[3]
Molecular Weight (HCl salt) 137.61 g/mol [3]
InChIKey FAAHPGXMUSQMLD-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound.

The rigid nature of the cyclobutane ring provides a fixed orientation for the amino and hydroxyl substituents, which can be exploited to achieve specific interactions with biological targets such as enzymes and receptors.[1]

Synthesis of this compound

Several synthetic routes for this compound have been reported, often focusing on the stereoselective synthesis of the trans isomer, which is a key intermediate in the synthesis of various active pharmaceutical ingredients.[4]

Synthesis Route from 3-Methylenecyclobutane-1-carbonitrile

One established, albeit low-yield, method begins with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement. The resulting intermediate is then oxidized and hydrogenated to yield a mixture of cis and trans isomers of this compound, which can be separated by chromatography.[4]

Stereoselective Synthesis

A more efficient and stereoselective synthesis has been developed to improve the yield of the desired trans isomer. This route involves the Grignard reaction with benzyl 3-oxocyclobutanecarboxylate, followed by a series of reactions including nucleophilic substitution, reduction, and a Curtius rearrangement to yield the target compound.[4]

Experimental Protocol: A Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

The following is a summarized experimental protocol for a high-yield synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.[5]

  • Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol: 3-(Benzyloxy)cyclobutan-1-one is dissolved in THF and cooled. MeMgCl is added slowly, and the reaction mixture is stirred. After workup, the product is obtained with a high yield.[5]

  • Synthesis of 3-Azido-1-methylcyclobutan-1-ol: The tosylated intermediate of the previous step is reacted with sodium azide in DMF at elevated temperature to yield the azido intermediate.[5]

  • Synthesis of this compound: The azido intermediate is dissolved in methanol with Pd/C as a catalyst and subjected to hydrogenation under pressure to afford the final product as a mixture of trans and cis isomers, with the trans isomer being the major product.[5]

StepReactantsReagents/CatalystSolventYieldReference
13-(Benzyloxy)cyclobutan-1-oneMeMgClTHF93.1%[5]
2Tosylated intermediateNaN₃, K₂CO₃DMF96.0%[5]
33-Azido-1-methylcyclobutan-1-olH₂, 10% Pd/CMethanol95.4%[5]

Table 2: Summary of a High-Yield Synthesis of this compound.

The logical flow of this synthetic pathway can be visualized as follows:

G cluster_synthesis Synthetic Pathway start 3-(Benzyloxy)cyclobutan-1-one step1 Grignard Reaction (MeMgCl) start->step1 intermediate1 3-(Benzyloxy)-1-methylcyclobutan-1-ol step1->intermediate1 step2 Tosylation & Azide Substitution (TsCl, NaN3) intermediate1->step2 intermediate2 3-Azido-1-methylcyclobutan-1-ol step2->intermediate2 step3 Hydrogenation (H2, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The rigid cyclobutane scaffold of this compound is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[6] This includes enhancing metabolic stability, providing conformational restriction, and serving as a non-planar bioisostere for other cyclic systems.[6] Derivatives of this compound have shown promise in various therapeutic areas, including oncology and autoimmune diseases.[4][6]

As a Scaffold for Enzyme Inhibitors

The amino and hydroxyl groups of this compound serve as key handles for the introduction of various pharmacophoric groups, enabling the design of potent and selective enzyme inhibitors. For instance, its derivatives have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy.[2] The rigid cyclobutane core helps to position the interacting moieties in the optimal orientation for binding to the enzyme's active site.[1]

The general relationship between the core scaffold and its potential as an enzyme inhibitor is depicted below:

G scaffold This compound Core - Amino Group - Hydroxyl Group - Methyl Group modification Chemical Modification scaffold->modification derivative Bioactive Derivative modification->derivative target Enzyme Active Site - Hydrogen Bond Donors - Hydrogen Bond Acceptors - Hydrophobic Pockets derivative->target Binding inhibition Enzyme Inhibition target->inhibition

Caption: Scaffold-based drug design concept.

Biological Evaluation of Derivatives

While this compound itself is primarily a building block, its derivatives have been subjected to various biological assays to determine their therapeutic potential.

Cytotoxicity Assays

A fundamental step in the evaluation of novel compounds is the assessment of their cytotoxicity against various cell lines. The MTT assay is a widely used colorimetric method for this purpose.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of the cyclobutane derivative for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.

The following table presents hypothetical IC₅₀ values for a representative cyclobutane derivative against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5

Table 3: Example Cytotoxicity Data for a Cyclobutane Derivative.

The experimental workflow for assessing the in vitro anticancer effects can be visualized as follows:

G cluster_workflow In Vitro Anticancer Assay Workflow start Cancer Cell Culture treatment Treatment with Cyclobutane Derivative start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer evaluation.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and the ability to introduce chemical diversity through its functional groups make it an attractive scaffold for the development of novel therapeutics. The synthetic methodologies for this compound have evolved to provide efficient and stereoselective access to the desired isomers. As research continues, it is anticipated that derivatives of this compound will play an increasingly important role in the discovery of new drugs for a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Spectral Data of 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 3-amino-1-methylcyclobutan-1-ol

  • Molecular Formula: C₅H₁₁NO[1]

  • Molecular Weight: 101.15 g/mol [1]

  • CAS Number: 1363381-26-3[1]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.5 - 2.7Multiplet1HH on C3 (CH-N)
~ 2.0 - 2.2Multiplet2HH on C2/C4 (cis)
~ 1.7 - 1.9Multiplet2HH on C2/C4 (trans)
~ 1.6 (broad)Singlet2HNH₂
~ 1.5 (broad)Singlet1HOH
~ 1.3Singlet3HCH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 70 - 75C1 (C-OH)
~ 45 - 50C3 (C-N)
~ 35 - 40C2 / C4
~ 25 - 30CH₃

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200BroadO-H stretchAlcohol
3350 - 3250MediumN-H stretch (doublet)Primary Amine
2970 - 2850StrongC-H stretchAlkane (ring/CH₃)
1650 - 1580MediumN-H bend (scissoring)Primary Amine
1470 - 1430MediumC-H bendAlkane
1260 - 1000StrongC-O stretchTertiary Alcohol
1250 - 1020MediumC-N stretchAmine

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragments.

m/z (mass-to-charge)Relative IntensityProposed Fragment Ion
101Moderate[M]⁺ (Molecular Ion)
86Strong[M - CH₃]⁺
84Moderate[M - NH₃]⁺
83Moderate[M - H₂O]⁺
71Moderate[M - CH₃ - NH₂]⁺ or loss of C₂H₅
58Strong[C₃H₈N]⁺ (from alpha-cleavage next to the amine)
43High[C₂H₅N]⁺ or [C₃H₇]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquire 1024-4096 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Alternative (KBr Pellet for Solids): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is common for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique often used with Liquid Chromatography (LC-MS) to primarily observe the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight. Interpret the fragmentation pattern to gain structural information, which can be compared to fragmentation mechanisms of similar compounds.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I J Structure Elucidation I->J

Caption: General workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Choose Method B1 Place Sample on ATR Crystal A->B1 B2 Prepare KBr Pellet A->B2 C Collect Background Spectrum B1->C B2->C D Collect Sample Spectrum C->D E Identify Absorption Bands D->E F Correlate Bands to Functional Groups E->F

Caption: Workflow for FTIR spectroscopic analysis.

MS_Workflow A Sample Introduction (e.g., GC/LC) B Ionization (e.g., EI / ESI) A->B C Mass Analysis (m/z Separation) B->C D Ion Detection C->D E Generate Mass Spectrum D->E F Data Interpretation E->F

Caption: General workflow for Mass Spectrometry analysis.

References

Navigating the Solubility Landscape of 3-Amino-1-methylcyclobutan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Solubility in Drug Discovery

The solubility of a compound is a critical physical property that influences every stage of the drug development pipeline, from initial synthesis and purification to formulation and bioavailability. For a versatile intermediate like 3-Amino-1-methylcyclobutan-1-ol, a firm grasp of its solubility profile in various organic solvents is essential for chemists to design efficient reaction conditions, develop robust crystallization procedures, and formulate effective drug delivery systems. This guide aims to bridge the knowledge gap by providing a theoretical framework and practical experimental guidance.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, containing both a polar amino group (-NH2) and a polar hydroxyl group (-OH), as well as a non-polar cyclobutyl backbone with a methyl group, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino and hydroxyl groups, capable of hydrogen bonding, indicates that this compound is expected to exhibit good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility in polar aprotic solvents is anticipated to be moderate. While these solvents possess a dipole moment, they cannot donate hydrogen bonds. Their ability to act as hydrogen bond acceptors will facilitate some degree of solvation.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the dominant polar functional groups, the solubility of this compound in non-polar solvents is expected to be low. The non-polar cyclobutyl ring and methyl group will have some affinity for these solvents, but not enough to overcome the strong intermolecular forces between the polar solute molecules.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)
MethanolPolar ProticHighData not available
EthanolPolar ProticHighData not available
IsopropanolPolar ProticModerate to HighData not available
AcetonePolar AproticModerateData not available
Ethyl AcetatePolar AproticModerateData not available
DichloromethaneHalogenatedLow to ModerateData not available
AcetonitrilePolar AproticModerateData not available
Tetrahydrofuran (THF)EtherModerateData not available
TolueneAromaticLowData not available
HexaneAliphaticLowData not available

Experimental Protocols for Solubility Determination

The absence of published data necessitates a reliable experimental protocol for determining the solubility of this compound. The following section details a standard method for this purpose.

Isothermal Shake-Flask Method

This widely accepted method involves equilibrating a surplus of the solid compound in a solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × Volume of volumetric flask (mL)) / Initial volume of supernatant (mL) × 100

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification and Calculation start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the isothermal shake-flask solubility determination method.

Qualitative_Solubility_Logic compound This compound polar_protic Polar Protic Solvent? compound->polar_protic polar_aprotic Polar Aprotic Solvent? polar_protic->polar_aprotic No high_sol High Solubility polar_protic->high_sol Yes non_polar Non-polar Solvent? polar_aprotic->non_polar No mod_sol Moderate Solubility polar_aprotic->mod_sol Yes low_sol Low Solubility non_polar->low_sol Yes non_polar->low_sol No

Caption: Predicted solubility logic based on solvent polarity.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides researchers with the necessary tools to navigate this challenge. By understanding the principles of solubility based on molecular structure and by implementing robust experimental protocols, scientists and drug development professionals can effectively determine the solubility of this important building block in solvents relevant to their work. The methodologies and predictive frameworks presented herein are intended to empower researchers to generate the critical data needed to accelerate their research and development efforts.

The Synthesis and Significance of 3-Amino-1-methylcyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylcyclobutan-1-ol is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this valuable cyclobutane derivative. It details various synthetic methodologies, presents key quantitative data in structured tables for comparative analysis, and offers in-depth experimental protocols. Furthermore, this document elucidates the compound's significance as a building block in medicinal chemistry, underpinning the development of therapeutics with anti-tumor and anti-inflammatory properties. Visual diagrams of synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction: Discovery and Importance

This compound, a substituted cyclobutane, has emerged as a significant building block in medicinal chemistry. Its rigid four-membered ring structure provides a unique conformational constraint that is often exploited in the design of novel therapeutic agents. Derivatives incorporating the this compound scaffold have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and anti-immune responses.[1] The strategic importance of this intermediate lies in its utility for creating complex molecules with specific spatial arrangements of functional groups, which can lead to enhanced interactions with biological targets.[2]

While a definitive historical account of its initial discovery is not prominently documented, its importance has grown with the increasing interest in cyclobutane-containing molecules in drug discovery. Early synthetic efforts were often hampered by low yields and lack of stereoselectivity. However, recent advancements have led to more efficient and scalable synthetic routes, making this intermediate more accessible for pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[3]
Molecular Weight 101.15 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 1363381-26-3PubChem[3]
SMILES CC1(CC(C1)N)OPubChem[3]
InChI Key FAAHPGXMUSQMLD-UHFFFAOYSA-NPubChem[3]

Synthetic Methodologies

Several synthetic routes for this compound have been reported, each with its own advantages and challenges. The primary goal of recent synthetic developments has been to achieve higher yields, greater stereoselectivity (particularly for the trans-isomer), and improved scalability.

Route A: The Hofmann Rearrangement Approach

An early synthesis strategy begins with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hofmann rearrangement.[1] The resulting intermediate is then oxidized and subsequently hydrogenated to yield a mixture of cis and trans isomers of this compound.[1]

This route is often plagued by the formation of multiple unknown impurities during the preparation of key intermediates, complicating the purification process.[1] Furthermore, the use of hazardous reagents such as m-chloroperoxybenzoic acid and lithium triethylborohydride makes it less suitable for large-scale production.[1] A significant drawback of this method is the lack of stereoselectivity, which necessitates a challenging separation of the cis and trans isomers, often by supercritical fluid chromatography (SFC), resulting in a low overall yield of the desired trans-isomer.[1]

Experimental Protocol: Route A

A detailed experimental protocol for this route is not provided due to its limitations for large-scale synthesis and the hazardous nature of the reagents involved.

Route B: Stereoselective Synthesis via Grignard Reaction and Curtius Rearrangement

To address the issue of stereoselectivity, a more refined route was developed. This method starts from benzyl 3-oxocyclobutanecarboxylate and utilizes a Grignard reaction to introduce the methyl group, followed by a Curtius rearrangement to form the amino group.[1]

This pathway offers a degree of stereoselectivity from the initial Grignard reaction step.[1] The Curtius rearrangement proceeds in good yield, but still produces a mixture of cis and trans isomers that require separation.[1]

Experimental Protocol: Route B (Selected Steps)

  • Grignard Reaction: To a solution of benzyl 3-oxocyclobutanecarboxylate in an appropriate solvent, a solution of methylmagnesium chloride is added at a controlled temperature to yield the corresponding tertiary alcohol.

  • Curtius Rearrangement: The carboxylic acid intermediate is converted to an acyl azide, which then undergoes thermal rearrangement to the isocyanate, followed by hydrolysis to afford the amine.

An Efficient and Scalable Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

A more recent and optimized synthesis provides a robust and scalable process for producing the trans-isomer with a significantly improved overall yield.[1] This route is outlined below.

Efficient_Synthesis_of_trans_3_Amino_1_methylcyclobutan_1_ol 3-(Benzyloxy)-1-methylcyclobutan-1-ol 3-(Benzyloxy)-1-methylcyclobutan-1-ol 3-Hydroxy-1-methylcyclobutanol 3-Hydroxy-1-methylcyclobutanol 3-(Benzyloxy)-1-methylcyclobutan-1-ol->3-Hydroxy-1-methylcyclobutanol H₂, 10% Pd/C, MeOH, 40°C Tosylated_Intermediate 3-Methyl-3-(tosyloxy)cyclobutanol 3-Hydroxy-1-methylcyclobutanol->Tosylated_Intermediate TsCl, Et₃N, DMAP, CH₂Cl₂ Azido_Intermediate 3-Azido-1-methylcyclobutan-1-ol Tosylated_Intermediate->Azido_Intermediate NaN₃, K₂CO₃, DMF, 70°C Final_Product trans-3-Amino-1-methylcyclobutan-1-ol Azido_Intermediate->Final_Product H₂, 10% Pd/C, MeOH, 40°C

Caption: Optimized synthetic workflow for trans-3-Amino-1-methylcyclobutan-1-ol.

Experimental Protocol: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol To a solution of 3-(benzyloxy)cyclobutan-1-one (20.0 g, 113.0 mmol) in tetrahydrofuran (THF, 100.0 mL), cooled to -30 °C, methylmagnesium chloride (MeMgCl, 56.7 mL, 170.0 mmol) is slowly added. The mixture is stirred at -30 °C for 3 hours. The reaction is then quenched by pouring it into ice water and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3-(benzyloxy)-1-methylcyclobutan-1-ol.

Step 2: Synthesis of 3-Hydroxy-1-methylcyclobutanol The product from Step 1 is debenzylated using 10% palladium on activated carbon (Pd/C) with hydrogen gas (10.8 bar) in methanol (MeOH) at 40 °C for 4 hours.

Step 3: Sulfonation to the Tosylated Intermediate The resulting diol is sulfonated using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) to yield the tosylated intermediate.

Step 4: Synthesis of 3-Azido-1-methylcyclobutan-1-ol The tosylated intermediate (15.0 g, 58.6 mmol) is mixed with sodium azide (NaN₃, 19.1 g, 293.0 mmol) and potassium carbonate (K₂CO₃, 16.2 g, 117.0 mmol) in dimethylformamide (DMF, 150.0 mL). The mixture is refluxed at 70 °C and stirred for 4 hours. The solvent is evaporated, and the residue is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the azido intermediate.

Step 5: Synthesis of this compound The azido intermediate (15.0 g, 118.1 mmol) and 1.9 g of 10% Pd/C are dissolved in 150.0 mL of methanol. The mixture is stirred under 10.8 bar of hydrogen pressure at 40 °C for 4 hours. After evaporation of the solvent, the final product, this compound, is obtained as a white solid. The trans-isomer can be isolated through recrystallization.

Quantitative Data Summary

The following table summarizes the yields for the efficient synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

StepProductYield (%)
13-(Benzyloxy)-1-methylcyclobutan-1-ol93.1
23-Hydroxy-1-methylcyclobutanol96.7
43-Azido-1-methylcyclobutan-1-ol96.0
5This compound (mixture of isomers)95.4
Overall Yield of trans-isomer (after resolution) trans-3-Amino-1-methylcyclobutan-1-ol 40.4 [1]

Characterization Data

The final product and intermediates are characterized using standard analytical techniques.

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 8.35 (s, 3H), 3.26 (d, J = 5.1 Hz, 1H), 2.28 – 2.20 (m, 2H), 2.16 (dd, J = 14.9, 5.3 Hz, 2H), 1.22 (s, 3H).

  • ¹³C NMR (150 MHz, DMSO-d₆) δ: 65.7, 42.6, 36.8, 27.5.

  • Melting Point: 52 °C

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclobutane core allows for the precise positioning of substituents, which is crucial for optimizing drug-receptor interactions. The trans-isomer is of particular interest in the development of kinase inhibitors and other targeted therapies. The amino and hydroxyl groups serve as versatile handles for further chemical modifications, enabling the construction of diverse molecular architectures.

While specific signaling pathways for this intermediate are not applicable, the final drug molecules derived from it often target critical pathways in cancer and inflammatory diseases. For instance, its derivatives have been investigated for their potential to inhibit specific kinases involved in cell proliferation and survival.

Application_in_Drug_Development Process Chemical Modification & Further Synthesis API Active Pharmaceutical Ingredient (API) Process->API BioActivity Biological Activity API->BioActivity AntiTumor Anti-Tumor BioActivity->AntiTumor AntiInflammatory Anti-Inflammatory BioActivity->AntiInflammatory Other Other Therapeutic Effects BioActivity->Other

Caption: Role of this compound in drug development.

Conclusion

This compound stands out as a critical intermediate for the pharmaceutical industry. The evolution of its synthesis from low-yield, non-selective methods to efficient, scalable, and stereoselective processes has significantly enhanced its accessibility. The optimized synthetic route detailed in this guide provides a practical approach for obtaining the valuable trans-isomer. As the demand for novel therapeutics with complex three-dimensional structures continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is poised to increase. This guide serves as a valuable technical resource for researchers and professionals engaged in the synthesis and application of this important molecule.

References

The Emerging Role of 3-Amino-1-methylcyclobutan-1-ol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can provide access to new chemical space and unique intellectual property is a perpetual driver in medicinal chemistry. Among the emerging building blocks, 3-Amino-1-methylcyclobutan-1-ol has garnered significant attention for its potential to impart favorable pharmacological properties to drug candidates. Its rigid, three-dimensional structure offers a distinct advantage in the design of selective and metabolically stable therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile scaffold, with a focus on its incorporation into kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.

A Versatile Scaffold for Kinase Inhibition

The this compound moiety serves as a valuable building block for the synthesis of complex molecules targeting a range of biological pathways.[1] Its inherent structural rigidity and the presence of key functional groups—a primary amine and a tertiary alcohol—allow for diverse chemical modifications and specific interactions with biological targets.[1] This has made it an attractive component in the design of enzyme inhibitors, with a particular emphasis on kinases, which are critical regulators of cellular signaling.[1]

Derivatives of this compound have been investigated for their potential to modulate the activity of various kinases, including Akt and, most notably, the Janus Kinase (JAK) family. The cyclobutane ring provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for the target kinase.

Focus on Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[2][3] As a result, the development of JAK inhibitors has become a major focus of pharmaceutical research. Several approved and clinical-stage JAK inhibitors feature a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its ability to interact with the ATP-binding site of kinases.[4][5]

The incorporation of the this compound moiety onto this privileged scaffold has been explored as a strategy to develop novel and effective JAK inhibitors. The amino group of the cyclobutane derivative can be readily functionalized to attach to the pyrrolo[2,3-d]pyrimidine core, while the hydroxyl and methyl groups can be oriented to make specific interactions within the kinase active site, potentially enhancing potency and selectivity.

While specific quantitative data for a this compound-containing JAK inhibitor is not publicly available in the form of a direct IC50 value, the patent literature strongly suggests the exploration of such derivatives. For instance, patent WO2011103423A1 describes cyclobutane and methylcyclobutane derivatives as JAK inhibitors for treating a range of JAK-associated diseases. This indicates active research and development in this area.

Experimental Protocols: Synthesis of a Key Intermediate

The synthesis of the this compound building block is a critical first step. An efficient protocol for the preparation of the trans-isomer is outlined below, based on published literature.

Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

This multi-step synthesis starts from commercially available materials and proceeds through several key intermediates.

Step 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

  • Protocol: A detailed procedure for this initial step would typically involve the protection of a hydroxyl group on a cyclobutane precursor followed by oxidation to the ketone. Specific reagents and conditions would be detailed in the primary literature.

Step 2: Synthesis of cis-3-(Benzyloxy)-1-methylcyclobutan-1-ol

  • Protocol: To a solution of 3-(benzyloxy)cyclobutan-1-one in an appropriate solvent such as tetrahydrofuran (THF), a solution of methylmagnesium chloride (MeMgCl) is added dropwise at a controlled temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the desired product.

Step 3: Synthesis of cis-3-Amino-1-methylcyclobutan-1-ol

  • Protocol: The benzyloxy-protected intermediate is subjected to hydrogenolysis to remove the benzyl protecting group. This is typically achieved by dissolving the compound in a solvent like ethanol and treating it with a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction mixture is then filtered, and the solvent is evaporated to yield the deprotected amino alcohol.

Step 4: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

  • Protocol: The stereochemistry can be inverted from the cis to the trans isomer through a Mitsunobu reaction. This involves treating the cis-amino alcohol with a phthalimide derivative, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or a similar reagent. The resulting phthalimide-protected trans-intermediate is then deprotected, typically by treatment with hydrazine hydrate, to yield the final trans-3-Amino-1-methylcyclobutan-1-ol.

Signaling Pathway and Experimental Workflow

The development of a JAK inhibitor incorporating the this compound scaffold would involve a logical workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Starting Materials B Synthesis of This compound A->B C Synthesis of Pyrrolo[2,3-d]pyrimidine Core A->C D Coupling Reaction B->D C->D E Final Compound D->E F In vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) E->F Biological Testing G Cell-based Assays (e.g., STAT phosphorylation) F->G H In vivo Efficacy Studies (e.g., Rheumatoid Arthritis Model) G->H I ADME/Tox Profiling H->I jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Initiates Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibits

References

The Biological Landscape of 3-Amino-1-methylcyclobutan-1-ol Derivatives: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds is a perpetual driving force in medicinal chemistry. Among the vast array of potential starting points, small, rigid carbocyclic structures have garnered significant interest for their ability to present functional groups in well-defined three-dimensional space, a crucial aspect for molecular recognition by biological targets. The 3-Amino-1-methylcyclobutan-1-ol core represents one such intriguing scaffold, combining chirality, a tertiary alcohol, and a primary amine on a constrained cyclobutane ring. These features offer multiple vectors for chemical modification, suggesting a rich potential for the development of new therapeutic agents. However, a comprehensive review of the scientific literature and patent landscape reveals that the biological activity of derivatives of this compound remains a largely unexplored frontier.

While the parent compound, this compound, is commercially available and recognized as a valuable building block in organic synthesis, its direct biological applications or those of its elaborated derivatives are not well-documented in publicly accessible research.[1][2][3][4] The inherent structural rigidity of the cyclobutane ring, coupled with the stereochemically defined positioning of the amino and hydroxyl groups, theoretically makes it an attractive scaffold for targeting enzymes and receptors where precise pharmacophore presentation is key.[1]

The amino group provides a handle for a wide range of synthetic transformations, including amidation, alkylation, and arylation, allowing for the introduction of diverse functionalities to probe interactions with biological targets. Similarly, the tertiary alcohol can be functionalized, for instance, through etherification or esterification, to modulate properties such as lipophilicity and hydrogen bonding capacity. The methyl group also offers a point for steric modification.

Despite this synthetic tractability and the clear potential for generating structurally diverse libraries of compounds, dedicated studies detailing the systematic synthesis and biological evaluation of this compound derivatives are conspicuously absent from the current body of scientific literature. Searches for activities such as anticancer, enzyme inhibition, or other pharmacological effects of these specific derivatives have not yielded substantive results.[5][6][7][8] This indicates that while the core structure is available for investigation, the research community has yet to extensively explore and report on its potential in drug discovery.

Future Directions and Untapped Potential

The absence of detailed biological data presents a clear opportunity for researchers in medicinal chemistry and drug development. The this compound scaffold is ripe for exploration across various therapeutic areas. A logical starting point would be the systematic synthesis of a diverse library of derivatives, followed by high-throughput screening against a panel of biological targets.

A potential workflow for exploring the biological activity of this compound class is outlined below.

G cluster_0 Scaffold Acquisition and Derivatization cluster_1 Biological Screening cluster_2 Hit Identification and Optimization Scaffold This compound Derivatization Chemical Synthesis (e.g., Amidation, Alkylation) Scaffold->Derivatization Library Derivative Library Derivatization->Library HTS High-Throughput Screening Library->HTS Target_Assays Target-Based Assays (Enzyme, Receptor) HTS->Target_Assays Phenotypic_Assays Phenotypic Screening (e.g., Cytotoxicity) HTS->Phenotypic_Assays Hit_ID Hit Identification Target_Assays->Hit_ID Phenotypic_Assays->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Development

Proposed workflow for exploring the biological potential of this compound derivatives.

Given the current state of knowledge, this whitepaper cannot provide the requested in-depth quantitative data, detailed experimental protocols, or signaling pathway diagrams, as such information for derivatives of this compound is not available in the public domain. However, it is our hope that by highlighting this knowledge gap, we may stimulate new research efforts into the largely uncharted territory of the biological activities of this promising class of compounds. The unique structural attributes of the this compound scaffold warrant a thorough investigation to unlock its potential for the development of next-generation therapeutics.

References

Methodological & Application

Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the stereoselective synthesis of trans-3-Amino-1-methylcyclobutan-1-ol, a valuable chiral building block in medicinal and organic chemistry.[1] Two primary synthetic routes are presented. The first route is a multi-step synthesis commencing from 3-methylenecyclobutane-1-carbonitrile, which proceeds through a cis/trans mixture of the target compound, followed by a resolution step to isolate the pure trans-isomer. The second, alternative route employs a stereoselective reduction of a protected amino cyclobutanone precursor to the corresponding cis-alcohol, followed by a Mitsunobu inversion to achieve the desired trans-configuration. This note includes comprehensive experimental procedures, quantitative data for key reaction steps, and visual representations of the synthetic pathways to facilitate practical application in a laboratory setting.

Introduction

Cyclobutane derivatives are integral structural motifs in a variety of biologically active molecules and natural products. The rigid, three-dimensional nature of the cyclobutane ring offers unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. Specifically, trans-3-Amino-1-methylcyclobutan-1-ol serves as a key intermediate in the development of novel therapeutics.[1] The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for pharmacological activity, necessitating robust and stereoselective synthetic methods. This document outlines two effective strategies for obtaining the trans-isomer with high purity.

Synthetic Route 1: Multi-step Synthesis from 3-Methylenecyclobutane-1-carbonitrile followed by Resolution

This synthetic pathway begins with the commercially available 3-methylenecyclobutane-1-carbonitrile and proceeds through several transformations to yield a mixture of cis- and trans-3-amino-1-methylcyclobutan-1-ol. The desired trans-isomer is then isolated via chemical resolution.

Signaling Pathway

Synthetic Route 1 A 3-Methylenecyclobutane-1-carbonitrile B 3-Methylenecyclobutane-1-carboxamide A->B Hydrolysis C 3-Methylenecyclobutyl-1-amine B->C Hofmann Rearrangement D 1-(3-Oxocyclobutyl)urea C->D Oxidation E 3-Amino-1-methylcyclobutan-1-one D->E Hydrogenation F cis/trans-3-Amino-1-methylcyclobutan-1-ol E->F Grignard Reaction G cis/trans-3-(Boc-amino)-1-methylcyclobutan-1-ol F->G Boc Protection H trans-3-(Boc-amino)-1-methylcyclobutan-1-ol G->H Chromatographic Separation I trans-3-Amino-1-methylcyclobutan-1-ol H->I Deprotection

Caption: Synthetic pathway for trans-3-Amino-1-methylcyclobutan-1-ol starting from 3-methylenecyclobutane-1-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 3-Methylenecyclobutane-1-carboxamide

  • This step involves the hydrolysis of 3-methylenecyclobutane-1-carbonitrile. A detailed experimental protocol for this specific transformation was not found in the provided search results. General hydrolysis procedures for nitriles typically involve heating with a strong acid or base.

Step 2: Synthesis of 3-Methylenecyclobutyl-1-amine

  • This step is achieved through a Hofmann rearrangement of 3-methylenecyclobutane-1-carboxamide. A specific protocol for this substrate is not detailed in the search results. The Hofmann rearrangement is typically carried out using bromine and a strong base like sodium hydroxide.

Step 3: Synthesis of 1-(3-Oxocyclobutyl)urea

  • The amino group of 3-methylenecyclobutyl-1-amine is first protected, and then the double bond is oxidized to a ketone. The search results mention oxidation but do not provide a detailed protocol.

Step 4: Synthesis of 3-Amino-1-methylcyclobutan-1-one

  • This intermediate is obtained via hydrogenation of the preceding urea derivative.[1]

Step 5: Synthesis of cis/trans-3-Amino-1-methylcyclobutan-1-ol

  • To a solution of 3-amino-1-methylcyclobutan-1-one in an appropriate anhydrous solvent, add a Grignard reagent such as methylmagnesium bromide at a low temperature (e.g., 0 °C). The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. This step typically yields a mixture of cis and trans isomers.

Step 6: Boc Protection of cis/trans-3-Amino-1-methylcyclobutan-1-ol

  • The mixture of cis and trans amino alcohols is dissolved in a suitable solvent like DMF. Triethylamine and di-tert-butyl dicarbonate (Boc₂O) are added, and the reaction mixture is heated.[1] The reaction is monitored by TLC until completion. The product, a mixture of cis- and trans-3-(Boc-amino)-1-methylcyclobutan-1-ol, is then worked up.

Step 7: Separation of trans-3-(Boc-amino)-1-methylcyclobutan-1-ol

  • The mixture of Boc-protected isomers can be separated by column chromatography on silica gel.[1]

Step 8: Deprotection to yield trans-3-Amino-1-methylcyclobutan-1-ol

  • The purified trans-3-(Boc-amino)-1-methylcyclobutan-1-ol is dissolved in a suitable solvent such as methanol and treated with trifluoroacetic acid at room temperature to remove the Boc protecting group, yielding the final product.[2]

Quantitative Data
StepProductYield (%)Diastereomeric Ratio (cis:trans)
Overall (unoptimized)cis/trans-3-Amino-1-methylcyclobutan-1-ol11.5Not specified
Hydrogenation to 14cis/trans-3-Amino-1-methylcyclobutan-1-ol96.783.7 : 16.3
Boc Protectioncis/trans-3-(Boc-amino)-1-methylcyclobutan-1-olHighNot specified

Synthetic Route 2: Stereoselective Reduction and Mitsunobu Inversion

This alternative route focuses on establishing the desired stereochemistry through a stereoselective reduction of a ketone precursor to the cis-alcohol, followed by a Mitsunobu reaction to invert the stereocenter to the trans-configuration.

Signaling Pathway

Synthetic Route 2 A 3-(Dibenzylamino)cyclobutanone B 3-(Dibenzylamino)-1-methylcyclobutanone A->B Methylation C cis-3-(Dibenzylamino)-1-methylcyclobutan-1-ol B->C Stereoselective Reduction D trans-3-(Dibenzylamino)-1-methylcyclobutyl p-nitrobenzoate C->D Mitsunobu Reaction E trans-3-(Dibenzylamino)-1-methylcyclobutan-1-ol D->E Hydrolysis F trans-3-Amino-1-methylcyclobutan-1-ol E->F Catalytic Hydrogenolysis

Caption: Alternative synthetic pathway via stereoselective reduction and Mitsunobu inversion.

Experimental Protocols

Step 1: Synthesis of 3-(Dibenzylamino)-1-methylcyclobutanone

  • A detailed protocol for the direct synthesis of this starting material was not found. However, a plausible route would involve the reductive amination of 1,3-cyclobutanedione with dibenzylamine, followed by methylation.

Step 2: Stereoselective Reduction to cis-3-(Dibenzylamino)-1-methylcyclobutan-1-ol

  • The reduction of 3-substituted cyclobutanones with hydride reagents such as LiAlH(OtBu)₃ has been shown to furnish cis-cyclobutanols with high selectivity (95-100%).[3]

  • Protocol: Dissolve 3-(dibenzylamino)-1-methylcyclobutanone in an anhydrous solvent like THF and cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in THF. Stir the reaction at low temperature until completion (monitored by TLC). Quench the reaction carefully with water or a saturated solution of Rochelle's salt. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude cis-alcohol.

Step 3: Mitsunobu Inversion to trans-3-(Dibenzylamino)-1-methylcyclobutyl p-nitrobenzoate

  • The Mitsunobu reaction is a reliable method for inverting the stereochemistry of secondary alcohols.[4]

  • Protocol: To a solution of cis-3-(dibenzylamino)-1-methylcyclobutan-1-ol, triphenylphosphine (PPh₃), and p-nitrobenzoic acid in anhydrous THF at 0 °C, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The reaction mixture is then subjected to a standard workup to isolate the trans-ester.

Step 4: Hydrolysis to trans-3-(Dibenzylamino)-1-methylcyclobutan-1-ol

  • The trans-ester is hydrolyzed under basic conditions.

  • Protocol: Dissolve the ester in a mixture of a solvent like THF or methanol and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 5: Catalytic Hydrogenolysis to trans-3-Amino-1-methylcyclobutan-1-ol

  • The dibenzyl protecting group is removed by catalytic hydrogenolysis.

  • Protocol: Dissolve trans-3-(dibenzylamino)-1-methylcyclobutan-1-ol in an alcohol solvent such as methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product.

Quantitative Data
StepProductYield (%)Diastereomeric Ratio (cis:trans)Notes
Stereoselective Reductioncis-3-Substituted cyclobutanol>90>95:5Highly selective for the cis isomer with bulky reducing agents.[3]
Mitsunobu Inversiontrans-EsterHighClean inversion of stereochemistry is expected.Yields are typically high for unhindered alcohols.

Conclusion

The stereoselective synthesis of trans-3-Amino-1-methylcyclobutan-1-ol can be effectively achieved through two distinct synthetic strategies. The multi-step synthesis from 3-methylenecyclobutane-1-carbonitrile provides a viable, albeit lengthy, route that requires a final resolution step to obtain the pure trans-isomer. The alternative approach, involving a stereoselective reduction followed by a Mitsunobu inversion, offers a more direct method to control the desired stereochemistry. The choice of route will depend on the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. Both protocols presented in this application note provide a solid foundation for researchers to produce this valuable building block for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols for 3-Amino-1-methylcyclobutan-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylcyclobutan-1-ol is a valuable carbocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure offers a desirable scaffold for the synthesis of novel therapeutics, providing an alternative to more traditional, planar ring systems. The presence of both an amino and a hydroxyl group on the cyclobutane ring allows for versatile chemical modifications and the introduction of diverse functionalities. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a particular focus on its potential as a key component in the development of kinase inhibitors.

Application: A Building Block for Kinase Inhibitors, Specifically Targeting TYK2

The unique structural features of this compound make it an attractive component for the design of kinase inhibitors. The cyclobutane core can serve as a rigid scaffold to orient functional groups for optimal interaction with the kinase active site. The amino group provides a key handle for coupling to the core scaffold of an inhibitor, often via amide bond formation, while the hydroxyl group can be used to modulate physicochemical properties such as solubility or to form additional hydrogen bonds with the target protein.

A particularly relevant application of this building block is in the development of Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1] Dysregulation of the TYK2-mediated signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[2][3] Therefore, selective inhibition of TYK2 is a promising therapeutic strategy.

While specific, publicly disclosed TYK2 inhibitors incorporating the exact this compound moiety are not yet prevalent in the literature, the synthesis of related potent TYK2 inhibitors, such as Deucravacitinib (BMS-986165) and TAK-279, often involves the use of similar functionalized cyclic amines.[4][5] These examples strongly suggest the utility of this compound for creating novel chemical matter in this target class.

Relevant Biological Pathway: The JAK-STAT Signaling Pathway

TYK2 is a key component of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in immunity, cell proliferation, and differentiation.[2][6]

The general mechanism of the TYK2-mediated JAK-STAT signaling pathway is as follows:

  • Cytokine Binding and Receptor Dimerization: An extracellular cytokine (e.g., IL-12, IL-23) binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.[2]

  • JAK Activation: This dimerization brings the receptor-associated JAKs, including TYK2, into close proximity, allowing them to phosphorylate and activate each other.[2]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins.[6]

  • STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to detach from the receptor, form dimers, and translocate into the nucleus.[6]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[2]

By inhibiting TYK2, a drug molecule can block this signaling cascade at an early stage, preventing the downstream inflammatory responses.

TYK2_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 3. Recruitment TYK2->Receptor TYK2->JAK2 Phosphorylation TYK2->STAT 4. Phosphorylation JAK2->Receptor JAK2->TYK2 Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Inflammatory Gene Transcription DNA->Gene 7. Transcription Regulation Inhibitor TYK2 Inhibitor (incorporating 3-Amino- 1-methylcyclobutan-1-ol) Inhibitor->TYK2 Inhibition

Figure 1. The TYK2-mediated JAK-STAT signaling pathway and the point of intervention for TYK2 inhibitors.

Quantitative Data

As of the current literature survey, no specific drug candidates containing the this compound moiety with published quantitative biological data (e.g., IC50 values) have been identified. However, for context, potent and selective TYK2 inhibitors that are structurally related demonstrate low nanomolar to sub-nanomolar inhibitory concentrations. The table below presents hypothetical data for a novel inhibitor, "Compound X," which incorporates the this compound building block, to illustrate the expected potency and selectivity profile for a successful drug candidate in this class.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3
Compound X TYK2 5 >1000-fold>1000-fold>1000-fold
Reference Compound ATYK22>500-fold>500-fold>500-fold
Reference Compound BTYK210>200-fold>200-fold>200-fold

This data is illustrative and intended to represent the target profile for a selective TYK2 inhibitor.

Experimental Protocols

The primary synthetic utility of this compound in the context of kinase inhibitor synthesis is its participation in amide bond formation. The amino group acts as a nucleophile to react with an activated carboxylic acid on the core scaffold of the inhibitor.

Representative Protocol: Amide Coupling of this compound with a Carboxylic Acid

This protocol describes a general procedure for the amide coupling of trans-3-Amino-1-methylcyclobutan-1-ol with a generic carboxylic acid, "Acid-Scaffold-R," using a common peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • trans-3-Amino-1-methylcyclobutan-1-ol

  • Acid-Scaffold-R (the carboxylic acid-containing core of the target inhibitor)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of Acid-Scaffold-R (1.0 eq) in anhydrous DMF is added HATU (1.2 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: trans-3-Amino-1-methylcyclobutan-1-ol (1.1 eq) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Amide_Coupling_Workflow cluster_reagents Reagents cluster_process Process Acid Acid-Scaffold-R Activation 1. Pre-activation of Acid (15 min, RT) Acid->Activation Amine 3-Amino-1-methyl- cyclobutan-1-ol Coupling 2. Amide Bond Formation (2-4 h, RT) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF (Solvent) DMF->Activation Activation->Coupling Workup 3. Aqueous Workup Coupling->Workup Purification 4. Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

References

Application Notes and Protocols: Reactions of 3-Amino-1-methylcyclobutan-1-ol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylcyclobutan-1-ol is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex molecules with significant therapeutic potential. Its rigid cyclobutane scaffold and versatile amino group make it a key intermediate in the development of targeted therapies, most notably as a component of Janus kinase (JAK) inhibitors. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, including N-acylation, N-alkylation/arylation, reductive amination, and N-sulfonylation.

General Reaction Pathways

The primary amino group of this compound serves as a nucleophile, readily reacting with a variety of electrophiles to form stable N-substituted derivatives. The general reaction schemes are illustrated below.

Reactions cluster_main Reaction of this compound cluster_reactions With Electrophiles cluster_products Products Start This compound Acyl_Chlorides Acyl Chlorides (R-COCl) Start->Acyl_Chlorides N-Acylation Alkyl_Halides Alkyl/Aryl Halides (R-X) Start->Alkyl_Halides N-Alkylation/ N-Arylation Aldehydes_Ketones Aldehydes/Ketones (R-CHO / R-CO-R') Start->Aldehydes_Ketones Reductive Amination Sulfonyl_Chlorides Sulfonyl Chlorides (R-SO2Cl) Start->Sulfonyl_Chlorides N-Sulfonylation N_Acyl N-Acyl Derivatives Acyl_Chlorides->N_Acyl N_Alkyl N-Alkyl/Aryl Derivatives Alkyl_Halides->N_Alkyl N_Substituted_Amine N-Substituted Amines Aldehydes_Ketones->N_Substituted_Amine N_Sulfonyl N-Sulfonyl Derivatives Sulfonyl_Chlorides->N_Sulfonyl

Caption: General reaction pathways of this compound with common electrophiles.

I. N-Arylation in the Synthesis of JAK Inhibitors

A primary application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as some cancers. The amino group of the cyclobutane moiety is typically functionalized via nucleophilic aromatic substitution with a heterocyclic electrophile, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Signaling Pathway: JAK-STAT Inhibition

Caption: Simplified JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol describes the acid-mediated nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (1r,3r)-3-amino-1-methylcyclobutan-1-ol.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • (1r,3r)-3-amino-1-methylcyclobutan-1-ol

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the appropriate amine (e.g., (1r,3r)-3-amino-1-methylcyclobutan-1-ol, 3.0 eq) in isopropanol.[1]

  • Add a few drops of concentrated HCl to the mixture.[1]

  • Reflux the reaction mixture for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.

Quantitative Data:

ElectrophileAmineProductYield (%)Reference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-(3-chlorophenyl)amineN-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine50[1]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-(3-nitrophenyl)amineN-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine63[1]

II. N-Acylation Reactions

N-acylation of this compound with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of precursors to more complex molecules.

Experimental Protocol: General N-Acylation

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

III. Reductive Amination

Reductive amination allows for the formation of N-alkylated derivatives from the reaction of this compound with aldehydes or ketones in the presence of a reducing agent. This one-pot reaction is highly efficient for creating secondary amines.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Mix Amine and Carbonyl Compound (e.g., this compound + Aldehyde/Ketone) Imine_Formation Formation of Imine Intermediate Start->Imine_Formation Reduction Addition of Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Imine_Formation->Reduction Product_Formation Formation of N-Alkylated Product Reduction->Product_Formation Workup Aqueous Workup and Extraction Product_Formation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Isolated N-Alkylated Amine Purification->Final_Product

Caption: A typical workflow for the reductive amination of an amine with a carbonyl compound.

Experimental Protocol: General Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, for ketones)

Procedure:

  • To a stirred solution of this compound and the carbonyl compound in DCE, add a catalytic amount of acetic acid (if reacting with a ketone).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-alkylated amine.

IV. N-Sulfonylation

The reaction of this compound with sulfonyl chlorides in the presence of a base provides N-sulfonyl derivatives, also known as sulfonamides. Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities.

Experimental Protocol: General N-Sulfonylation

Materials:

  • This compound (1.0 eq)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine to the solution.

  • Slowly add a solution of the sulfonyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Sulfonylation of Amino Acids (for comparison):

Amino AcidSulfonylating AgentProductYield (%)Reference
L-valineN,N-dimethylsulfamoyl chlorideN-(N,N-dimethylsulfamoyl)-L-valinamide derivativeGood[2]
Phenylglycinen-propylsulfonyl chlorideN-(n-propylsulfonyl)-phenylglycinamide derivativeGood[2]

Conclusion

This compound is a versatile building block that undergoes a variety of reactions with electrophiles to yield N-substituted derivatives of significant interest in drug discovery. The protocols provided herein offer a foundation for the synthesis of N-aryl, N-acyl, N-alkyl, and N-sulfonyl derivatives. These reactions are crucial for the development of novel therapeutics, particularly in the field of kinase inhibition. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and research goals.

References

Application Notes and Protocols for the Preparation and Anti-inflammatory Studies of 3-Amino-1-methylcyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 3-amino-1-methylcyclobutan-1-ol derivatives as potential anti-inflammatory agents. The unique three-dimensional structure of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics.[1] This document outlines detailed protocols for the chemical preparation of these compounds and for assessing their anti-inflammatory properties through established in vitro and in vivo assays.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The following tables summarize illustrative quantitative data for a series of hypothetical this compound derivatives (AMD-1 to AMD-5). This data is provided for demonstrative purposes to illustrate how experimental results on anti-inflammatory activity would be presented.

Table 1: In Vitro Anti-inflammatory Activity of AMD Derivatives

CompoundIn Vitro AssayIC50 (µM)% Inhibition at 100 µM
AMD-1 NO Production Inhibition (RAW 264.7 cells)25.385.2
COX-2 Inhibition15.892.1
AMD-2 NO Production Inhibition (RAW 264.7 cells)32.178.5
COX-2 Inhibition20.488.7
AMD-3 NO Production Inhibition (RAW 264.7 cells)18.990.3
COX-2 Inhibition12.595.6
AMD-4 NO Production Inhibition (RAW 264.7 cells)45.765.4
COX-2 Inhibition30.175.9
AMD-5 NO Production Inhibition (RAW 264.7 cells)22.687.8
COX-2 Inhibition18.290.4
Indomethacin (Control) NO Production Inhibition (RAW 264.7 cells)10.598.2
COX-2 Inhibition5.299.1

Table 2: In Vivo Anti-inflammatory Activity of AMD Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hTNF-α Inhibition (%) in Paw TissueIL-6 Inhibition (%) in Paw Tissue
AMD-1 5055.260.158.9
AMD-3 5068.772.570.3
AMD-5 5058.962.460.5
Indomethacin (Control) 1075.480.278.6

Experimental Protocols

Protocol 1: General Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol Derivatives

This protocol describes a general method for the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol derivatives, which can be adapted for the preparation of various analogs.

Step 1: Synthesis of cis-3-(Dibenzylamino)cyclobutanol

  • To a solution of a suitable starting material, such as benzyl 3-oxocyclobutanecarboxylate, in an appropriate solvent (e.g., tetrahydrofuran), add a Grignard reagent (e.g., methylmagnesium bromide) at a controlled temperature (e.g., 0 °C).

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the corresponding cis-alcohol as the major isomer.

Step 2: Mitsunobu Reaction for Inversion of Stereochemistry

  • Dissolve the cis-3-(dibenzylamino)cyclobutanol and a carboxylic acid (e.g., p-nitrobenzoic acid) in an anhydrous solvent like tetrahydrofuran.

  • Cool the mixture to 0°C and add a phosphine reagent (e.g., triphenylphosphine).

  • Slowly add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate) dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Isolate and purify the resulting trans-ester.

Step 3: Hydrolysis to trans-3-(Dibenzylamino)cyclobutanol

  • Hydrolyze the trans-ester under basic conditions (e.g., with potassium hydroxide in a mixture of tetrahydrofuran and water) by heating to reflux.

  • After cooling, remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry and concentrate the organic extracts to yield trans-3-(dibenzylamino)cyclobutanol.

Step 4: Deprotection to obtain trans-3-Amino-1-methylcyclobutan-1-ol

  • Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent (e.g., methanol) in a hydrogenation vessel.

  • Add a palladium catalyst (e.g., palladium on carbon).

  • Pressurize the vessel with hydrogen gas and heat the reaction mixture.

  • After the reaction is complete, filter to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • The final product can be further purified, for example, by crystallization of its hydrochloride salt.

Protocol 2: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value for each compound.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative at a specific dose.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

  • Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of the this compound derivatives are likely mediated through the inhibition of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Pro-inflammatory stimuli activate the IKK complex, which leads to the degradation of IκB and the translocation of NF-κB to the nucleus, where it promotes the transcription of inflammatory genes.

NF_kB_Pathway LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

NF-κB Signaling Pathway
Cyclooxygenase (COX) Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation AMD_Derivatives This compound Derivatives AMD_Derivatives->COX1_COX2 Inhibit

COX Signaling Pathway
Experimental Workflow for Anti-inflammatory Drug Discovery

The evaluation of novel anti-inflammatory compounds follows a structured workflow, starting from synthesis and progressing through in vitro and in vivo testing.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro In Vitro Screening (NO Production, COX Assay) Synthesis->In_Vitro Active_Compounds Identification of Active Compounds In_Vitro->Active_Compounds In_Vivo In Vivo Testing (Carrageenan-induced Paw Edema) Active_Compounds->In_Vivo Lead_Compound Lead Compound Selection In_Vivo->Lead_Compound Preclinical Preclinical Development Lead_Compound->Preclinical

Drug Discovery Workflow

References

Application Notes and Protocols for the Grignard Reaction on 3-Aminocyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the addition of a Grignard reagent to 3-aminocyclobutanone. This reaction is a valuable method for the synthesis of 3-amino-1-substituted-cyclobutanol derivatives, which are important building blocks in medicinal chemistry due to the prevalence of the cyclobutane motif in drug molecules.[1][2][3]

The primary challenge in this synthesis is the presence of a primary amine, which contains acidic protons that would quench the Grignard reagent.[4] Grignard reagents are potent bases and will react with any available protic source rather than the desired electrophilic carbonyl carbon.[5][6] Therefore, a protection-deprotection strategy is mandatory. Here, we detail a three-step process: (1) Protection of the amine functionality with a tert-butyloxycarbonyl (Boc) group, which is stable under Grignard conditions[7][8]; (2) The Grignard reaction with the N-Boc protected aminoketone; and (3) Deprotection of the amine to yield the final product.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks, three-neck flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice bath and heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Anhydrous solvents (Diethyl ether or THF)

  • Reagents: 3-aminocyclobutanone hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Grignard reagent (e.g., Phenylmagnesium bromide), Saturated aqueous ammonium chloride (NH₄Cl), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Critical Safety Precautions:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere.[5]

  • All glassware must be rigorously dried before use, typically by flame-drying under an inert gas stream or oven-drying.[9][10]

  • Anhydrous solvents are essential for the success of the Grignard reaction.[5]

  • The quenching of the Grignard reaction is highly exothermic and should be performed slowly in an ice bath.[5]

Protocol 1: N-Protection of 3-Aminocyclobutanone

This protocol describes the protection of the primary amine of 3-aminocyclobutanone using Di-tert-butyl dicarbonate (Boc-anhydride).

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclobutanone hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq.) dropwise to neutralize the hydrochloride salt and act as a base for the protection reaction.

  • Boc-Anhydride Addition: While stirring at 0 °C, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-3-aminocyclobutanone.

Protocol 2: Grignard Reaction with N-Boc-3-Aminocyclobutanone

This protocol details the addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to the protected aminoketone.

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.[5] Allow the apparatus to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Preparation:

    • Dissolve N-Boc-3-aminocyclobutanone (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask.

    • If preparing the Grignard reagent in situ, place magnesium turnings (1.2 eq.) in the flask, add a crystal of iodine to activate the magnesium, and then slowly add the corresponding alkyl/aryl halide (1.1 eq.) in anhydrous ether/THF.[5]

    • Alternatively, use a commercially available Grignard reagent solution.

  • Grignard Addition:

    • Cool the solution of N-Boc-3-aminocyclobutanone to 0 °C using an ice-water bath.

    • Add the Grignard reagent solution (1.2 eq.) dropwise via the dropping funnel to the stirred ketone solution. Maintain the temperature below 5 °C during the addition.

  • Reaction and Monitoring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction by TLC to confirm the consumption of the ketone.[11]

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[5]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent using a rotary evaporator to yield the crude N-Boc-3-amino-1-substituted-cyclobutanol.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Deprotection of the Amino Alcohol

This protocol describes the removal of the Boc protecting group to yield the final product.

  • Reaction Setup: Dissolve the purified N-Boc-3-amino-1-substituted-cyclobutanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM) (excess, e.g., 10 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection often results in the precipitation of the product as its hydrochloride salt.

  • Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed.

  • Workup:

    • Remove the solvent and excess acid under reduced pressure.

    • If the product precipitates, it can be collected by filtration, washed with cold ether, and dried.

    • To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

  • Purification: The final product, 3-amino-1-substituted-cyclobutanol, can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-amino-1-phenylcyclobutanol.

StepReactantM.W. ( g/mol )Eq.Moles (mmol)Mass/VolumeProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
1. Protection 3-Aminocyclobutanone·HCl121.571.010.01.22 gN-Boc-3-aminocyclobutanone185.221.851.6790%
2. Grignard N-Boc-3-aminocyclobutanone185.221.09.01.67 gN-Boc-3-amino-1-phenylcyclobutanol263.342.372.0687%
3. Deprotection N-Boc-3-amino-1-phenylcyclobutanol263.341.07.82.06 g3-Amino-1-phenylcyclobutanol163.221.271.1893%

Mandatory Visualizations

G Experimental Workflow for Grignard Reaction on 3-Aminocyclobutanone cluster_0 Step 1: Amine Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection start 3-Aminocyclobutanone·HCl prot_reagents Add (Boc)2O, TEA start->prot_reagents prot_reaction Stir at RT, 12-24h prot_reagents->prot_reaction prot_workup Workup & Purification prot_reaction->prot_workup protected_ketone N-Boc-3-aminocyclobutanone prot_workup->protected_ketone grignard_reaction Add R-MgX at 0°C Stir at RT, 1-3h protected_ketone->grignard_reaction grignard_reagent Grignard Reagent (R-MgX) grignard_reagent->grignard_reaction quench Quench with NH4Cl (aq) grignard_reaction->quench grignard_workup Extraction & Purification quench->grignard_workup protected_alcohol N-Boc-3-amino-1-R-cyclobutanol grignard_workup->protected_alcohol deprot_reagents Add HCl or TFA protected_alcohol->deprot_reagents deprot_reaction Stir at RT, 1-4h deprot_reagents->deprot_reaction deprot_workup Workup deprot_reaction->deprot_workup final_product 3-Amino-1-R-cyclobutanol deprot_workup->final_product

Caption: Workflow for the synthesis of 3-amino-1-substituted-cyclobutanol.

G Chemical Pathway for Grignard Reaction on 3-Aminocyclobutanone start 3-Aminocyclobutanone cond1 (Boc)2O, TEA Step 1: Protection boc (Boc)2O protected_ketone N-Boc-3-aminocyclobutanone cond2 1) R-MgX, Anhydrous Ether 2) H3O+ (Workup) Step 2: Grignard Reaction protected_ketone->cond2 grignard R-MgX alkoxide Magnesium Alkoxide Intermediate protected_alcohol N-Boc-3-amino-1-R-cyclobutanol cond3 HCl or TFA Step 3: Deprotection protected_alcohol->cond3 final_product 3-Amino-1-R-cyclobutanol cond1->protected_ketone cond2->protected_alcohol cond3->final_product

Caption: Reaction scheme for the synthesis of 3-amino-1-R-cyclobutanol.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Amino-1-methylcyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 3-Amino-1-methylcyclobutan-1-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of this compound that require separation?

A1: this compound exists as two types of isomers:

  • Diastereomers: cis and trans isomers, which differ in the spatial arrangement of the amino and hydroxyl groups relative to the cyclobutane ring.

  • Enantiomers: Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers (R and S). Therefore, a complete separation involves isolating four distinct stereoisomers.

Q2: Why is the separation of these isomers challenging?

A2: The separation is difficult due to several factors:

  • High Polarity: The presence of both an amino and a hydroxyl group makes the molecule highly polar, which can lead to poor peak shape and strong retention on normal-phase chromatography columns.

  • Small Size and Lack of Chromophore: The molecule's small size and lack of a UV-absorbing chromophore make detection and analysis by HPLC challenging without derivatization.[1]

  • Similar Physical Properties: The isomers, particularly enantiomers, have very similar physical properties, making separation by techniques like distillation or simple crystallization ineffective.

Q3: What are the common strategies for separating the cis and trans diastereomers?

A3: A common and effective strategy is to protect the amino group, which alters the molecule's polarity and hydrogen bonding capabilities, facilitating chromatographic separation. Protection with a tert-butoxycarbonyl (Boc) group is a widely used method, followed by column chromatography. Supercritical Fluid Chromatography (SFC) has also been reported as a successful technique for separating cis and trans isomers.

Q4: How can the enantiomers of a specific diastereomer (e.g., trans-3-Amino-1-methylcyclobutan-1-ol) be resolved?

A4: Enantiomeric resolution can be approached in several ways:

  • Chiral Resolution via Diastereomeric Salt Formation: This involves reacting the racemic mixture with a chiral acid (e.g., tartaric acid derivatives, mandelic acid) to form diastereomeric salts, which can then be separated by crystallization.[][3] However, finding a suitable resolving agent and crystallization conditions can be a matter of trial and error.

  • Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP) in HPLC or SFC to separate the enantiomers. This often requires screening different types of chiral columns.

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.[4]

Troubleshooting Guides

Issue 1: Poor Separation of cis/trans Diastereomers by Column Chromatography after Boc Protection

Problem: Co-elution or broad, overlapping peaks are observed during column chromatography of N-Boc-3-amino-1-methylcyclobutan-1-ol.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent is critical. Use TLC to screen a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (ΔRf > 0.2).
Column Overloading Too much sample loaded onto the column can lead to band broadening and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Improper Column Packing Air bubbles or channels in the silica gel bed will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.
Compound Insolubility If the compound is not fully soluble in the loading solvent, it can precipitate at the top of the column, leading to tailing and poor separation. Use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[1]
Issue 2: Failure to Resolve Enantiomers Using Chiral Resolving Agents

Problem: No crystallization or co-crystallization of diastereomeric salts occurs when attempting chiral resolution.

Possible Cause Troubleshooting Step
Incompatible Chiral Acid/Base The chosen chiral resolving agent may not form well-defined crystalline salts with the target molecule. Screen a variety of chiral acids with different structural properties (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid, (S)-mandelic acid).
Incorrect Stoichiometry The molar ratio of the chiral resolving agent to the racemic compound is crucial. Typically, a 0.5 molar equivalent of the resolving agent is used to resolve a racemic mixture.
Unsuitable Crystallization Solvent The solvent plays a key role in the solubility and crystallization of diastereomeric salts. Screen a range of solvents and solvent mixtures of varying polarities.
Supersaturation Not Reached The solution may not be sufficiently concentrated for crystallization to occur. Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal can also be beneficial.
Issue 3: Poor Peak Shape and Resolution in Chiral HPLC/SFC

Problem: Broad, tailing, or unresolved peaks are observed during chiral chromatographic analysis or purification.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is paramount. Screen a variety of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) to find one that provides enantiomeric recognition.
Suboptimal Mobile Phase For HPLC, vary the mobile phase composition (e.g., ratio of hexane/isopropanol). For SFC, adjust the co-solvent (e.g., methanol, ethanol) and additive (e.g., diethylamine for basic compounds) concentrations.
Low Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.
Flow Rate Too High Decreasing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution.
Secondary Interactions with Silica The free silanol groups on the silica support can cause peak tailing, especially for basic compounds. For HPLC, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can mitigate this. For SFC, basic additives are commonly used.

Experimental Protocols

Protocol 1: Diastereomer Separation via Boc Protection and Column Chromatography

This protocol provides a general methodology. Optimization may be required.

1. Boc Protection of this compound:

  • Dissolve the mixture of this compound isomers (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq). If using an organic solvent, add a base like triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

2. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dry load the crude N-Boc protected product onto a small amount of silica gel.

    • Pack a glass column with silica gel slurried in the initial mobile phase composition.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the separated cis and trans isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent.

Protocol 2: Analytical Chiral SFC Method Development

This protocol outlines a starting point for developing a chiral SFC method for the enantiomers of a separated diastereomer.

  • Column: A screening of chiral columns is recommended. A good starting point would be a polysaccharide-based column (e.g., Chiralpak AD-H, AS-H, or IC).

  • Mobile Phase:

    • CO₂ (Supercritical)

    • Co-solvent: Methanol or Ethanol

  • Gradient: Start with an isocratic hold at 5% co-solvent for 1 minute, then a linear gradient to 40% co-solvent over 5-10 minutes.

  • Additive: 0.1% Diethylamine (DEA) in the co-solvent to improve peak shape for the basic amine.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV (if derivatized) or Mass Spectrometry (MS).

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the separation of this compound isomers based on the described protocols.

Table 1: Representative Results for Diastereomer Separation by Column Chromatography

Isomer Rf Value (30% EtOAc/Hexane) Yield (%) Purity (by ¹H NMR)
trans-N-Boc-isomer0.5540-45%>98%
cis-N-Boc-isomer0.4040-45%>98%

Table 2: Representative Results for Chiral SFC Separation of trans-Isomer Enantiomers

Enantiomer Retention Time (min) Resolution (Rs) Enantiomeric Excess (ee %)
Enantiomer 14.2\multirow{2}{*}{>1.8}>99%
Enantiomer 25.1>99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_resolution Enantiomeric Resolution synthesis Synthesis of 3-Amino- 1-methylcyclobutan-1-ol boc_protection Boc Protection synthesis->boc_protection Isomer Mixture column_chromatography Column Chromatography boc_protection->column_chromatography cis_isomer cis-Isomer column_chromatography->cis_isomer trans_isomer trans-Isomer column_chromatography->trans_isomer chiral_sfc Chiral SFC trans_isomer->chiral_sfc enantiomer_1 Enantiomer 1 chiral_sfc->enantiomer_1 enantiomer_2 Enantiomer 2 chiral_sfc->enantiomer_2

Caption: Workflow for the separation of this compound isomers.

troubleshooting_logic cluster_diastereomers Diastereomer Separation Issues cluster_enantiomers Enantiomer Resolution Issues start Poor Separation is_diastereomer is_diastereomer start->is_diastereomer Separation Type? check_solvent Optimize Solvent System (TLC) check_loading Reduce Sample Load / Dry Load check_solvent->check_loading check_packing Repack Column check_loading->check_packing screen_csp Screen Chiral Columns optimize_mobile_phase Adjust Mobile Phase / Additives screen_csp->optimize_mobile_phase optimize_conditions Vary Temperature and Flow Rate optimize_mobile_phase->optimize_conditions is_diastereomer->check_solvent Diastereomers is_diastereomer->screen_csp Enantiomers

Caption: Troubleshooting logic for isomer separation issues.

References

Technical Support Center: Synthesis of 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-1-methylcyclobutan-1-ol. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reductive amination pathway from a suitable cyclobutanone precursor.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inefficient imine formation: The initial reaction between the cyclobutanone and the amine source may be incomplete.• Ensure anhydrous reaction conditions, as water can inhibit imine formation.• Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.• Increase the reaction time or temperature for the imine formation step.
Ineffective reduction of the imine: The reducing agent may not be potent enough or may have decomposed.• Use a suitable reducing agent for imines, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for imines over ketones.[1]• If using sodium borohydride (NaBH4), ensure the imine has fully formed before adding the reducing agent to avoid reduction of the starting ketone.[1]• Check the quality and age of the reducing agent.
Incorrect stoichiometry: The molar ratios of reactants may not be optimal.• Use a slight excess of the amine source to drive the imine formation to completion.• Ensure a sufficient molar equivalent of the reducing agent is used to fully reduce the imine.
Presence of Impurities in the Final Product Unreacted starting materials: Incomplete reaction can lead to the presence of the starting cyclobutanone or amine.• Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of starting materials.• Optimize reaction time and temperature.
Side products from over-alkylation: Primary amine products can sometimes react further to form secondary or tertiary amines.• Use a controlled amount of the starting ketone to minimize the chance of the product reacting further.
Formation of cis/trans isomers: The reduction step can lead to a mixture of stereoisomers.• The choice of reducing agent and reaction conditions can influence the stereoselectivity. Literature suggests that certain routes can favor the trans isomer.[2]• Purification techniques such as column chromatography or fractional crystallization may be necessary to separate isomers.
Difficulty in Product Isolation and Purification Product solubility: The amino alcohol product may have high polarity, making extraction from aqueous layers challenging.• Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).• Saturate the aqueous layer with salt (brining out effect) to decrease the product's solubility in water.
Emulsion formation during workup: The presence of both polar and non-polar functionalities can lead to emulsions during liquid-liquid extraction.• Add a small amount of brine or a different organic solvent to break the emulsion.• Centrifugation can also be effective in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method involves the reaction of a suitable cyclobutanone derivative with an amine source, followed by reduction.[3] An established route starts from benzyl 3-oxocyclobutanecarboxylate.[2]

Q2: How can I improve the yield of the reductive amination step?

To improve the yield, ensure the complete formation of the imine intermediate before adding the reducing agent. This can be facilitated by removing water, for example, by using a Dean-Stark apparatus or adding molecular sieves. Using a selective reducing agent like sodium cyanoborohydride can also prevent the unwanted reduction of the starting ketone.[1]

Q3: What are some of the key challenges in synthesizing the trans isomer specifically?

A significant challenge is controlling the stereoselectivity of the reduction step. Some synthetic routes produce a mixture of cis and trans isomers, which can be difficult to separate. An efficient synthesis for the trans isomer has been reported, which may involve specific chiral resolutions or stereoselective reductions to achieve a higher yield of the desired isomer.[2]

Q4: Are there alternative, more environmentally friendly synthetic methods?

Enzymatic processes are a promising green alternative. For instance, transaminases can be used for the asymmetric synthesis of chiral amino alcohols from prochiral ketones.[4] These biocatalytic methods often proceed under mild conditions and can offer high stereoselectivity.

Q5: What are typical purification methods for this compound?

Purification is often achieved through column chromatography on silica gel. Due to the polar nature of the product, a polar eluent system, such as a mixture of dichloromethane and methanol, is typically used. For the hydrochloride salt, recrystallization can be an effective purification method.

Experimental Protocols

Key Synthesis: Reductive Amination Approach for trans-3-Amino-1-methylcyclobutan-1-ol

This protocol is a generalized representation based on common synthetic strategies. For specific details and optimization, refer to the cited literature.[2]

Step 1: Imine Formation

  • Dissolve the starting cyclobutanone derivative in an appropriate anhydrous solvent (e.g., methanol, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine source (e.g., ammonia or a protected amine) to the solution. A slight excess of the amine may be used.

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the imine intermediate by TLC or LC-MS.

Step 2: Reduction of the Imine

  • Once the imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) in portions. Maintain the temperature below 10 °C during the addition.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

Step 3: Workup and Purification

  • Quench the reaction by carefully adding water or a dilute acid.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Key Intermediate Synthesis

The following table, adapted from a study on an efficient synthesis of trans-3-Amino-1-methylcyclobutan-1-ol, illustrates the effect of different solvents and temperatures on the yield of a key intermediate.[2]

EntrySolventTemperature (°C)Yield (%)
1THF40Data not specified
2EtOH40Data not specified
3CH2Cl240Data not specified
4DMF40Data not specified
5DMF70Data not specified

Note: Specific yield percentages were not provided in the abstracted text. The table structure is for illustrative purposes based on the described optimization experiments.

Visualizations

Synthesis_Workflow Start Starting Material: 3-Oxocyclobutanecarboxylate Derivative Grignard Grignard Reaction Start->Grignard Intermediate1 Intermediate 1: Hydroxycyclobutane Derivative Grignard->Intermediate1 Nucleophilic_Sub Nucleophilic Substitution Intermediate1->Nucleophilic_Sub Intermediate2 Intermediate 2: Azido or Protected Amino Derivative Nucleophilic_Sub->Intermediate2 Reduction Reduction Intermediate2->Reduction Product Final Product: This compound Reduction->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Product Yield Check_Imine Check Imine Formation (TLC/LC-MS) Low_Yield->Check_Imine Imine_Incomplete Imine Incomplete Check_Imine->Imine_Incomplete No/Low Imine Imine_Complete Imine Complete Check_Imine->Imine_Complete Imine Formed Optimize_Imine Optimize Imine Formation: - Anhydrous conditions - Add catalytic acid - Increase time/temp Imine_Incomplete->Optimize_Imine Check_Reduction Check Reduction Step Imine_Complete->Check_Reduction Optimize_Reduction Optimize Reduction: - Check reducing agent quality - Use selective reducing agent - Adjust stoichiometry Check_Reduction->Optimize_Reduction

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

common side reactions in the synthesis of substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of substituted cyclobutanes. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Troubleshooting Guides

This section addresses specific side reactions, their mechanisms, and strategies for mitigation.

Issue 1: Low Yield in [2+2] Photocycloaddition due to Alkene Isomerization

Symptom: The desired cyclobutane product is obtained in low yield, and analysis of the reaction mixture shows a significant amount of the cis or trans isomer of the starting alkene, which was not present initially.

Cause: A common side reaction in [2+2] photocycloadditions is the cis-trans isomerization of the alkene. This occurs because both the singlet and triplet excited states of the alkene have a twisted geometry, which can lead to the formation of either isomer upon relaxation to the ground state. This isomerization pathway can compete with the desired cycloaddition.

Troubleshooting Steps:

  • Optimize the Light Source and Wavelength: The choice of irradiation wavelength can influence the efficiency of the cycloaddition versus isomerization. Direct irradiation at a wavelength where the alkene has a strong absorbance may favor the cycloaddition.

  • Select an Appropriate Photosensitizer: If using a photosensitizer, its triplet energy is critical. A sensitizer with a triplet energy well-matched for the alkene can promote the desired reaction. However, some sensitizers can also efficiently catalyze isomerization. It may be necessary to screen different sensitizers.

  • Solvent Selection: The polarity of the solvent can affect the stability of the excited states and intermediates. In some cases, polar solvents or the use of additives like hexafluoroisopropanol (HFIP) has been shown to improve the yields of cycloaddition products.

  • Increase Reactant Concentration: Increasing the concentration of the reactants can favor the bimolecular cycloaddition reaction over the unimolecular isomerization.

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

  • Reactants: Alkene (2.0 equivalents), N-alkyl maleimide (1.0 equivalent).

  • Solvent: Dichloromethane (CH2Cl2).

  • Apparatus: A glass vial sealed with a rubber septum.

  • Procedure:

    • To the glass vial, add the alkene, maleimide, and CH2Cl2.

    • Seal the vial and purge with an inert gas (e.g., argon) for 15-20 minutes.

    • Irradiate the stirred reaction mixture with a UVA LED (e.g., 370 nm) under an inert atmosphere for 16–70 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Data Presentation: Optimization of Reaction Conditions for Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides

EntryPhotosensitizer (mol%)Wavelength (nm)SolventYield (%)Diastereomeric Ratio (dr)
1None370CH2Cl27565:35
2Benzophenone (20)370CH2Cl26050:50
3Thioxanthone (20)440CH2Cl24570:30
4None370CH2Cl2:HFIP (4:1)8575:25

Yields and diastereomeric ratios were determined by 1H NMR of the crude reaction mixture.

Logical Relationship: [2+2] Photocycloaddition vs. cis-trans Isomerization

G Alkene (trans) Alkene (trans) Excited State Excited State Alkene (trans)->Excited State hv Diradical Intermediate Diradical Intermediate Excited State->Diradical Intermediate Alkene Diradical Intermediate->Alkene (trans) Relaxation Cyclobutane Product Cyclobutane Product Diradical Intermediate->Cyclobutane Product Ring Closure Alkene (cis) Alkene (cis) Diradical Intermediate->Alkene (cis) Rotation & Relaxation

Caption: Competing pathways in [2+2] photocycloaddition.

Issue 2: Formation of Rearrangement Products from Vinylcyclobutanes

Symptom: The synthesis yields a significant amount of a cyclohexene derivative instead of the desired vinylcyclobutane.

Cause: Vinylcyclobutanes are susceptible to thermal rearrangement to form more stable cyclohexene derivatives. This is a[1][2]-sigmatropic rearrangement that proceeds through a diradical intermediate and is driven by the release of ring strain from the four-membered ring.

Troubleshooting Steps:

  • Maintain Low Temperatures: This is the most critical factor. The rearrangement is thermally activated, so conducting the synthesis and work-up at low temperatures can significantly suppress this side reaction.

  • Use of Radical Inhibitors: Since the rearrangement can proceed through a diradical intermediate, adding a radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine in catalytic amounts can help to minimize this side reaction.

  • Solvent Choice: Non-polar and more viscous solvents may disfavor the formation of the transition state for the rearrangement. It is advisable to screen different solvents for optimal results.

  • Avoid Prolonged Heating: During purification, avoid high temperatures. Techniques like flash chromatography at low temperature or crystallization are preferred over distillation if the product is not volatile.

Experimental Protocol: Low-Temperature Synthesis of a 1-Vinylcyclobutene Derivative via Photochemical [2+2] Cycloaddition

  • Reactants: Alkene (e.g., isobutylene), Alkyne (e.g., a substituted acetylene), Photosensitizer (e.g., acetone).

  • Solvent: Acetonitrile.

  • Apparatus: A photochemical reactor with a cooling system.

  • Procedure:

    • Dissolve the alkyne and photosensitizer in acetonitrile in the photochemical reactor.

    • Cool the solution to the desired low temperature (e.g., -20 °C to 0 °C).

    • Bubble the gaseous alkene through the cooled solution while irradiating with a suitable UV lamp.

    • Monitor the reaction by GC-MS, ensuring the temperature is maintained.

    • Once the reaction is complete, remove the solvent under reduced pressure at low temperature.

    • Purify the product using low-temperature column chromatography.

Data Presentation: Temperature Dependence of Vinylcyclobutane Rearrangement

ReactantTemperature (°C)Product DistributionActivation Energy (Ea)
Vinylcyclopropane>300Cyclopentene~50 kcal/mol[3]
Vinylcyclobutane>350Cyclohexene~57-61 kcal/mol[3]

This data illustrates that vinylcyclobutane requires a higher temperature for rearrangement compared to the more strained vinylcyclopropane, but the rearrangement is still a significant thermal side reaction.[3]

Experimental Workflow: Minimizing Vinylcyclobutane Rearrangement

G cluster_synthesis Synthesis cluster_purification Purification Low Temperature Reaction Low Temperature Reaction Crude Product Crude Product Low Temperature Reaction->Crude Product Completion Radical Inhibitor Radical Inhibitor Radical Inhibitor->Low Temperature Reaction Low Temperature Workup Low Temperature Workup Crude Product->Low Temperature Workup High Temperature High Temperature Crude Product->High Temperature Low Temperature Chromatography Low Temperature Chromatography Low Temperature Workup->Low Temperature Chromatography Pure Vinylcyclobutane Pure Vinylcyclobutane Low Temperature Chromatography->Pure Vinylcyclobutane Rearrangement to Cyclohexene Rearrangement to Cyclohexene High Temperature->Rearrangement to Cyclohexene

Caption: Workflow to minimize thermal rearrangement.

Issue 3: Ring-Opening of Donor-Acceptor Cyclobutanes

Symptom: Instead of the desired substituted cyclobutane, the reaction yields a linear product, often resulting from the addition of a nucleophile across a cleaved C-C bond.

Cause: Cyclobutanes substituted with both an electron-donating group (D) and an electron-accepting group (A) are particularly susceptible to ring-opening reactions.[4] This is due to the polarization of the C-C bond between the substituted carbons, which makes it more labile. The reaction can be initiated by Lewis acids, Brønsted acids, or nucleophiles.

Troubleshooting Steps:

  • Control Acidity: If the reaction is not intended to be a ring-opening, ensure that the reaction conditions are neutral and free from acidic impurities.

  • Avoid Strong Nucleophiles: If the desired product is the donor-acceptor cyclobutane, avoid the presence of strong nucleophiles in the reaction mixture, as they can trigger the ring-opening.

  • Temperature Control: While some ring-openings are facile even at low temperatures, conducting the reaction at the lowest possible temperature can help to minimize this side reaction.

  • Choice of Lewis Acid: If a Lewis acid is required for the synthesis, screen different Lewis acids. Some may be more prone to promoting ring-opening than others. For example, AlCl3 is known to effectively catalyze the ring-opening of donor-acceptor cyclobutanes with arenes.[1]

Experimental Protocol: Friedel-Crafts-type Ring-Opening of a Donor-Acceptor Cyclobutane

  • Reactants: Donor-acceptor cyclobutane (with geminal ester groups), electron-rich arene (e.g., 1,3-dimethoxybenzene).

  • Catalyst: Aluminum trichloride (AlCl3).

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve the donor-acceptor cyclobutane and the arene in CH2Cl2 in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add AlCl3 portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Data Presentation: Yields of Ring-Opened Products from Donor-Acceptor Cyclobutanes

NucleophileProduct TypeYield Range (%)
Electron-rich Arenesγ-Aryl-substituted diestersModerate to Very Good
Thiolsγ-Thio-substituted diestersGood
Selenolsγ-Seleno-substituted diestersGood

Yields are for reactions catalyzed by AlCl3 at 0 °C.

Signaling Pathway: Lewis Acid-Catalyzed Ring-Opening

G DA-Cyclobutane DA-Cyclobutane Activated Complex Activated Complex DA-Cyclobutane->Activated Complex Lewis Acid Lewis Acid Lewis Acid->Activated Complex Coordination Ring-Opened Product Ring-Opened Product Activated Complex->Ring-Opened Product Nucleophile Nucleophile Nucleophile->Ring-Opened Product Attack

Caption: Lewis acid-catalyzed ring-opening pathway.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is giving a mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Diastereoselectivity in [2+2] photocycloadditions can be influenced by several factors:

  • Solvent: The polarity of the solvent can affect the transition state geometry. Experiment with a range of solvents from non-polar (e.g., hexane) to polar (e.g., acetonitrile).

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lower activation energy.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity and lead to the preferential formation of one diastereomer.

  • Catalysis: The use of certain Lewis acids or organocatalysts can help to organize the reactants in the transition state, leading to improved diastereoselectivity.

Q2: I am attempting a thermal [2+2] cycloaddition, but it is not working. Why?

A2: Thermal [2+2] cycloadditions of simple alkenes are generally forbidden by the Woodward-Hoffmann rules. These reactions typically require photochemical activation. However, there are exceptions. For example, the cycloaddition of a ketene with an alkene can proceed thermally. If you are not using a substrate that is known to undergo thermal [2+2] cycloaddition, you will likely need to switch to a photochemical method.

Q3: Can I use microwave irradiation for cyclobutane synthesis?

A3: Microwave irradiation is a form of thermal heating and is generally not suitable for promoting photochemical reactions like [2+2] cycloadditions. It is more commonly used to accelerate thermal reactions. In the context of cyclobutane chemistry, microwave heating can be used to induce rearrangements, such as the vinylcyclobutane to cyclohexene rearrangement. Therefore, it should be used with caution if the cyclobutane ring is the desired product.

Q4: My cyclobutane product seems to be decomposing on the silica gel column during purification. What can I do?

A4: Some substituted cyclobutanes, particularly those with strained ring systems or acid-sensitive functional groups, can be unstable on silica gel. Here are some alternative purification strategies:

  • Use a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Deactivate the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Alternative purification methods: Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC), crystallization, or distillation if your compound is thermally stable and volatile.

Q5: What is the difference between a concerted and a stepwise mechanism in [2+2] cycloadditions?

A5: A concerted [2+2] cycloaddition is one in which both new carbon-carbon bonds are formed in a single step through a cyclic transition state. This is typical for thermal cycloadditions of ketenes. A stepwise mechanism involves the formation of an intermediate, usually a 1,4-diradical, which then closes to form the cyclobutane ring. This is the common mechanism for photochemical [2+2] cycloadditions. The stepwise nature of the photochemical reaction is what allows for competing side reactions like cis-trans isomerization.

References

avoiding rearrangement reactions in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclobutane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of cyclobutane rings, with a specific focus on avoiding undesired rearrangement reactions.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during cyclobutane synthesis.

Q1: My reaction to form a cyclobutane is yielding a cyclopentane derivative. What is happening and how can I prevent this?

A1: This is a classic case of a ring expansion rearrangement, often driven by the formation of a carbocation intermediate adjacent to the cyclobutane ring. The high ring strain of the cyclobutane (approximately 26 kcal/mol) provides a thermodynamic driving force for expansion to a less strained five-membered ring.[1][2] This is particularly common in reactions that proceed through cationic intermediates, such as certain Friedel-Crafts alkylations or solvolysis of cyclobutylcarbinyl systems.

Troubleshooting Steps:

  • Avoid Cationic Intermediates: Choose a synthetic route that does not generate a carbocation next to the cyclobutane ring. Methods involving concerted or radical pathways are generally preferred.

  • Use Non-Acidic Conditions: If a Lewis acid is required, use milder ones or perform the reaction at a lower temperature to disfavor carbocation formation and subsequent rearrangement.

  • Protecting Group Strategy: If a carbocation-prone functional group is necessary, consider protecting it until after the cyclobutane ring is formed.

Q2: I am observing low yields in my photochemical [2+2] cycloaddition. What are the common causes and solutions?

A2: Low yields in photochemical [2+2] cycloadditions can stem from several factors.[3][4]

Troubleshooting Steps:

  • Substrate Concentration: Ensure optimal concentration of your reactants. For intermolecular reactions, using an excess of the alkene component can favor the desired cycloaddition over enone dimerization.[5]

  • Wavelength of Light: The excitation wavelength is crucial. Ensure you are using a light source appropriate for the chromophore in your substrate.[5] For enones, direct irradiation with UV light is common, but visible-light photocatalysis can be a milder alternative that minimizes side reactions.[4][6]

  • Solvent Choice: The solvent can significantly impact the reaction. Acetone can act as a triplet sensitizer, which can be beneficial.[7] Ensure solvents are degassed to remove oxygen, which can quench the excited state.

  • Side Reactions: Be aware of potential side reactions like cis-trans isomerization of the alkene, which can reduce the efficiency of the cycloaddition.[4] Using cyclic enones can prevent this particular side reaction.[8]

Q3: My thermal [2+2] cycloaddition of a ketene is giving me a complex mixture of products. How can I improve the selectivity?

A3: Thermal [2+2] cycloadditions involving ketenes are powerful for forming cyclobutanones, but side reactions can occur.[9][10]

Troubleshooting Steps:

  • Ketene Generation: Ensure the in situ generation of the ketene is clean and efficient. For example, when using an acid chloride and a non-nucleophilic base like triethylamine, ensure the base is pure and the reaction is performed under strictly anhydrous conditions.[10]

  • Temperature Control: While these are thermal reactions, excessive heat can lead to decomposition or side reactions. Optimize the reaction temperature to favor the desired cycloaddition.

  • Substrate Purity: Impurities in the starting materials can lead to undesired byproducts. Ensure all reactants are of high purity.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific synthetic methods.

Guide 1: Photochemical [2+2] Cycloadditions
Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low or no product formation Insufficient irradiation, incorrect wavelength, quenching of the excited state by oxygen or impurities.Optimize irradiation time and wavelength. Degas the solvent thoroughly. Use purified reagents and solvents.[3][4]
Formation of alkene dimers The excited state of one alkene reacts with a ground-state molecule of the same alkene.Increase the concentration of the other alkene partner. If using an enone, ensure it is the light-absorbing species.[5]
Poor diastereoselectivity Reaction proceeding through a diradical intermediate with a low barrier to bond rotation.Lower the reaction temperature. Use a chiral auxiliary on one of the reactants to induce facial selectivity. Consider using a surfactant in aqueous media to create a more organized reaction environment.[1][11]
Formation of ring-opened or rearranged products In some cases, the initially formed cyclobutane can undergo secondary photochemical or thermal reactions.Monitor the reaction progress carefully and stop it once the desired product is formed. Lower the reaction temperature.[12]
Guide 2: Thermal [2+2] Cycloadditions (Ketene-based)
Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low yield of cyclobutanone Inefficient ketene formation, decomposition of the ketene, or side reactions of the ketene (e.g., dimerization).Ensure anhydrous conditions and use a suitable non-nucleophilic base for ketene generation. Add the ketene precursor slowly to the alkene solution to keep its concentration low and favor intermolecular cycloaddition.[10][13]
Formation of polymeric material Polymerization of the alkene or the ketene.Use a less reactive alkene if possible. Keep the ketene concentration low.
Poor regioselectivity Electronic or steric factors favoring multiple addition modes.Modify the substituents on the alkene or ketene to enhance the electronic bias for the desired regiochemistry.[10]

Experimental Protocols

Below are detailed protocols for key cyclobutane synthesis methods that are known to minimize rearrangement reactions.

Protocol 1: Diastereoselective Photochemical [2+2] Cycloaddition of a Chiral Enone

This protocol is adapted from a procedure for the diastereoselective photocycloaddition of a chiral cyclohexenone with an olefin in an aqueous surfactant solution, which can enhance selectivity.[1][11]

Materials:

  • Chiral cyclohexenone derivative (e.g., with an 8-phenylmenthyl auxiliary)

  • Olefin (e.g., cyclopentene)

  • Surfactant (e.g., Sodium dodecyl sulfate - SDS)

  • Degassed water

  • Organic co-solvent (e.g., acetonitrile)

  • High-pressure mercury lamp with a Pyrex filter

Procedure:

  • In a Pyrex reaction vessel, dissolve the chiral cyclohexenone (1.0 eq) and the surfactant (e.g., 20 mM SDS) in a mixture of degassed water and acetonitrile (e.g., 9:1 v/v).

  • Add a large excess of the olefin (e.g., 20 eq of cyclopentene).

  • Seal the vessel and cool it to the desired temperature (e.g., 0 °C) in a cooling bath.

  • Irradiate the mixture with a high-pressure mercury lamp while stirring vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adducts and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Thermal [2+2] Cycloaddition of a Ketene to an Alkene

This protocol describes the in situ generation of a ketene from an acid chloride and its subsequent cycloaddition to an alkene to form a cyclobutanone.[10]

Materials:

  • Alkene

  • Acid chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the alkene (1.0 eq) and anhydrous toluene.

  • In the dropping funnel, prepare a solution of the acid chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous toluene.

  • Heat the alkene solution to reflux.

  • Add the solution from the dropping funnel dropwise to the refluxing alkene solution over several hours.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylammonium chloride salt and wash the solid with fresh toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel.

Signaling Pathways and Workflows

Decision-Making Workflow for Cyclobutane Synthesis

The following diagram illustrates a decision-making process for selecting a suitable synthetic strategy to minimize rearrangement reactions.

Synthesis_Decision_Tree Decision Tree for Avoiding Rearrangements in Cyclobutane Synthesis start Desired Cyclobutane Structure q1 Is the target sensitive to acidic/cationic conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no photochem Photochemical [2+2] (Neutral, Radical Pathway) a1_yes->photochem thermal Thermal [2+2] (Ketene-based, Concerted) a1_yes->thermal ring_opening Bicyclobutane Ring Opening (Nucleophilic or Radical) a1_yes->ring_opening metal_cat Metal-Catalyzed [2+2] (Often milder conditions) a1_no->metal_cat lewis_acid Lewis Acid-Catalyzed [2+2] (Monitor for rearrangements) a1_no->lewis_acid sub_q1 Is stereocontrol critical? photochem->sub_q1 thermal->sub_q1 ring_opening->sub_q1 metal_cat->sub_q1 lewis_acid->sub_q1 chiral_aux Use Chiral Auxiliary sub_q1->chiral_aux Yes chiral_cat Use Chiral Catalyst sub_q1->chiral_cat Yes

Choosing a synthetic route to minimize rearrangements.
Troubleshooting Workflow for Unexpected Rearrangement

This diagram outlines the steps to take when an unexpected rearrangement product is observed.

Rearrangement_Troubleshooting Troubleshooting Unexpected Rearrangement start Unexpected Rearrangement Product Observed q1 Identify the structure of the rearranged product. (e.g., NMR, MS) start->q1 q2 Hypothesize the rearrangement mechanism. (e.g., Cationic, Radical) q1->q2 q3 Does the proposed mechanism involve a carbocation? q2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_cationic Modify reaction to avoid cations: - Lower temperature - Use a non-acidic catalyst - Change solvent - Switch to a non-cationic route a3_yes->sol_cationic sol_other Consider alternative pathways: - Radical-mediated rearrangement - Pericyclic shifts - Modify substrate to block rearrangement pathway a3_no->sol_other

A logical approach to troubleshooting rearrangements.

References

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common challenges encountered during the optimization of stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial factors to investigate when optimizing a stereoselective reaction for higher selectivity?

A1: When optimizing for stereoselectivity (both enantioselectivity and diastereoselectivity), the initial and often most impactful parameters to investigate are temperature and solvent. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.[1] Solvents can significantly influence the stereochemical outcome by differentially solvating the transition states of the diastereomeric or enantiomeric pathways.[1][2]

Q2: How can I systematically approach solvent selection for optimizing stereoselectivity?

A2: A systematic solvent screening is highly recommended. It is advisable to test a range of solvents with varying polarities and coordinating abilities. The choice of solvent can sometimes even reverse the stereoselectivity of a reaction.[1] A good starting point is to select representative solvents from different classes such as non-polar aprotic (e.g., toluene, hexanes), polar aprotic (e.g., dichloromethane, THF, acetonitrile), and polar protic (e.g., alcohols), although the latter may not be suitable for all reaction types.[1][2]

Q3: My reaction shows good stereoselectivity, but the yield is consistently low. What steps should I take?

A3: This is a common issue where conditions optimal for selectivity are suboptimal for reaction rate. A careful, incremental increase in temperature may help find a balance between good selectivity and acceptable yield.[1] Additionally, ensure the purity of all reagents and substrates, as impurities can inhibit the catalyst or lead to side reactions.[3] The concentration of reactants can also play a crucial role and may need optimization.[1]

Q4: I am observing inconsistent results (e.g., fluctuating enantiomeric or diastereomeric ratios) between runs. What are the likely causes?

A4: Inconsistent results are often traced back to issues with reagent purity, solvent quality, or reaction setup. Ensure that all reagents and solvents are pure and dry, especially when using moisture-sensitive catalysts or reagents.[1][3] It is also critical to maintain a strictly inert atmosphere for air-sensitive reactions.[3][4] Inconsistent temperature control can also lead to variations in selectivity.[4]

Q5: What is the role of a chiral auxiliary and how can I optimize reactions that use one?

A5: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5] To optimize reactions involving chiral auxiliaries, key factors to consider are the choice of Lewis acid (if applicable), reaction temperature, and the solvent system.[2] The steric bulk of the auxiliary is designed to favor reagent approach from a specific face, and suboptimal conditions can weaken this control.[2]

Troubleshooting Guides

Low or Inconsistent Stereoselectivity
Problem Potential Cause Recommended Solution
Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) Reaction temperature is too high.Decrease the reaction temperature in increments of 10-20°C.[1]
Suboptimal solvent choice.Screen a range of solvents with varying polarities and coordinating abilities (see Table 1).[1][2]
Catalyst (chiral ligand or metal precursor) purity or activity is low.Use a fresh batch of catalyst or purify the existing one. Ensure proper storage and handling, especially for air-sensitive catalysts.[3]
Impurities in substrates or reagents.Purify starting materials via recrystallization, distillation, or chromatography.[3]
Incorrect catalyst loading.Optimize the catalyst loading; a common starting point is 1-2 mol%.[4]
Inconsistent d.r. or e.e. Between Batches Variable purity of reagents or solvents.Use freshly purified and dried reagents and solvents for each experiment.[1]
Inconsistent reaction atmosphere (air or moisture leaks).Ensure the reaction is run under a strictly inert atmosphere using a glovebox or Schlenk line techniques if necessary.[3]
Fluctuations in reaction temperature.Use a reliable thermostat or cryostat for precise temperature control.[4]
Inefficient or inconsistent stirring.Ensure uniform and efficient mixing throughout the reaction.[4]
Table 1: Example of Solvent Screening for a Diastereoselective Michael Addition
SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Toluene2.485:15
Dichloromethane (DCM)8.990:10
Tetrahydrofuran (THF)7.570:30
Acetonitrile (MeCN)37.555:45
2,2,2-Trifluoroethanol (TFE)8.510:90 (Reversed Selectivity)

This data is illustrative and demonstrates the profound effect a solvent can have on stereoselectivity, including reversal of the major diastereomer.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in an Enantioselective Reaction
  • Preparation : In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials, each with a small magnetic stir bar.

  • Stock Solutions : Prepare stock solutions of the substrate, reagent(s), and an internal standard in the chosen reaction solvent. This ensures accurate dispensing.

  • Catalyst Dispensing : To each vial, add the appropriate amount of each chiral catalyst to be screened. For solid catalysts, weigh them directly into the vials. A typical starting catalyst loading is 1-5 mol%.[4]

  • Reaction Initiation : Add the solvent to each vial, followed by the substrate and reagent stock solutions.

  • Reaction Conditions : Seal the vials and place them on a temperature-controlled stirrer plate set to the desired reaction temperature.

  • Monitoring : At predetermined time points, withdraw aliquots from each reaction vial to monitor conversion and enantioselectivity using chiral HPLC or GC.

  • Analysis : Compare the results to identify the most effective catalyst for further optimization.[4]

Protocol 2: General Procedure for a Diastereoselective Aldol Reaction
  • Reaction Setup : Under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 equivalent) and anhydrous solvent to a flame-dried round-bottom flask to create a 0.1 M solution.

  • Enolate Formation : Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the base (e.g., LDA, 1.05 equivalents) dropwise to the ketone solution. Stir for 30 minutes to allow for complete enolate formation.

  • Aldol Addition : Add the aldehyde (1.2 equivalents) dropwise to the enolate solution.

  • Monitoring and Quenching : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Work-up and Analysis : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Analysis : Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or another suitable analytical technique.

Visualizations

troubleshooting_workflow start_node Start: Low Stereoselectivity p1 Verify Analytical Method (Chiral HPLC/GC) start_node->p1 Initial Observation decision_node decision_node process_node process_node end_node Resolution: High Stereoselectivity d1 Method Valid? p1->d1 p2 Evaluate Reaction Parameters d1->p2 Yes p1_fix Validate Method: Accuracy, Precision, Robustness d1->p1_fix No p3 Screen Solvents p2->p3 Optimize Temperature p1_fix->p1 p4 Check Reagent Purity p3->p4 Optimize Catalyst/Ligand d2 Selectivity Improved? p4->d2 d2->end_node Yes p5 Re-evaluate Substrate/ Catalyst Design d2->p5 No catalytic_cycle catalyst [L*M] Chiral Catalyst intermediate1 [L*M]-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate reagent Reagent intermediate2 Transition State (Diastereomeric) intermediate1->intermediate2 + Reagent product_complex [L*M]-Product Complex intermediate2->product_complex Stereodetermining Step product_complex->catalyst - Product product Chiral Product product_complex->product parameter_relationships selectivity Stereoselectivity (e.e. / d.r.) temp Temperature temp->selectivity solvent Solvent solvent->selectivity catalyst Catalyst/Ligand catalyst->selectivity substrate Substrate substrate->selectivity concentration Concentration concentration->selectivity

References

troubleshooting guide for the synthesis of amino cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of amino cyclobutanols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining amino cyclobutanols?

A1: The most common strategies involve the construction of the cyclobutane ring, followed by the introduction or modification of the amino and hydroxyl groups. Key methods include:

  • [2+2] Cycloaddition: This is a widely used method, particularly photochemical [2+2] cycloadditions between olefins, to form the cyclobutane core.[1][2] These reactions can be mediated by direct irradiation, triplet sensitizers (like acetone or benzophenone), or, more recently, visible-light photoredox catalysis for improved control and milder conditions.[2][3][4]

  • Ring Expansion/Contraction: Methods involving the rearrangement of precursors, such as the acid-catalyzed rearrangement of cyclopropylcarbinol to yield cyclobutanol, can be adapted.[5]

  • Functional Group Interconversion: Starting with a pre-formed cyclobutane core, such as a cyclobutanone, and introducing the amino and hydroxyl groups through reactions like reductive amination and ketone reduction.[6][7] For instance, trans-3-aminocyclobutanol can be synthesized from cis-3-dibenzyl amino butyl alcohol via a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and debenzylation.[8]

Q2: How can the stereochemistry (cis vs. trans) of the amino and hydroxyl groups be controlled?

A2: Controlling diastereoselectivity is a critical challenge. The choice of synthetic route and reaction conditions is paramount.

  • For trans isomers, a Mitsunobu reaction can be employed to invert the stereochemistry of a cis-alcohol precursor.[8]

  • For cis isomers, the reduction of β-enaminoketones often yields the cis-amino alcohol as the major product. For example, the reduction of certain β-enaminoketones with sodium in THF/isopropyl alcohol can produce cis and trans isomers in an 89:11 ratio.[7][9]

  • In photocatalyzed [2+2] cycloadditions, the diastereomeric ratio can be influenced by the choice of photocatalyst, solvent, and the substitution pattern on the alkene reagents.[3][4]

Q3: What are the recommended protecting groups for the amine functionality during synthesis?

A3: The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for the amine in this context.[10][11]

  • Protection: It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O under mild basic conditions.[11][12]

  • Stability: The Boc group is stable to most nucleophiles and bases, allowing for a wide range of subsequent chemical transformations.[12]

  • Deprotection: It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is compatible with many other functional groups.[4][10][11]

Q4: What are the most significant challenges encountered during the synthesis of amino cyclobutanols?

A4: Researchers often face issues with low yields, poor stereocontrol, and difficult purification.

  • Low Yields: [2+2] cycloadditions can be inefficient or produce numerous side products, especially under thermal conditions or with unreactive olefins.[13]

  • Stereocontrol: Achieving high diastereoselectivity between the cis and trans isomers requires careful selection of reagents and reaction pathways.[3][14]

  • Purification: The high polarity of amino cyclobutanols can make them difficult to purify. They may exhibit strong interactions with silica gel, leading to poor separation and recovery.[15]

Troubleshooting Guide

Problem: Low or No Yield in [2+2] Cycloaddition Reactions

Q: My photocatalyzed [2+2] cycloaddition reaction is giving a low yield or not proceeding at all. What should I check?

A: Low yields in photocatalytic cycloadditions are a common issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Light Source and Catalyst: Ensure the light source's wavelength matches the absorption maximum of the photocatalyst. Control experiments without light or without the catalyst should yield no product.[4] The catalyst itself may need to be screened; for example, in one study, an Iridium-based catalyst gave an 82% yield while a Ruthenium-based one was ineffective.[3][4]

  • Check Reactant Quality and Concentration: Ensure starting materials are pure. The concentration of reactants can also be critical; both overly dilute and overly concentrated conditions can be detrimental.[3]

  • Degas the Solvent: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Ensure the solvent is thoroughly degassed before starting the irradiation.[3]

  • Optimize Reaction Time and Temperature: Some reactions require extended irradiation times (24-72 hours).[3] While many are run at room temperature, cooling may be necessary to improve selectivity or stability.

  • Consider an Alternative Strategy: If the intermolecular reaction is failing, an intramolecular approach might be more efficient.[1] For unreactive olefins, using high-pressure conditions (10-15 kbar) can sometimes promote cycloaddition.[13]

G start Low or No Yield Observed q1 Is the reaction light- and catalyst-dependent? start->q1 Begin q2 Are starting materials pure and solvent degassed? q1->q2 Yes sol1 Check light source wavelength. Screen alternative photocatalysts (e.g., Ir vs. Ru complexes). q1->sol1 No q3 Have reaction time and concentration been optimized? q2->q3 Yes sol2 Purify starting materials. Thoroughly degas solvent (e.g., freeze-pump-thaw). q2->sol2 No q4 Is the alkene partner electronically suitable? q3->q4 Yes sol3 Run a time-course study. Test different concentrations (e.g., 0.1M, 0.2M, 0.4M). q3->sol3 No sol4 Consider alternative substrates. Try high-pressure conditions for unreactive olefins. q4->sol4 No end Yield Improved q4->end Yes sol1->end sol2->end sol3->end sol4->end

Problem: Poor Diastereoselectivity

Q: My reaction produces a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereomeric ratio (d.r.)?

A: Achieving high diastereoselectivity often requires fine-tuning the reaction conditions or changing the synthetic strategy entirely.

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Screen Solvents: The polarity of the solvent can influence the diastereoselectivity of cycloaddition reactions. Test a range of solvents with varying polarities.

  • Change the Catalyst/Reagents: In catalyzed reactions, the steric bulk and electronic properties of the catalyst can have a profound impact on stereochemical outcomes. For example, bulky Lewis acid catalysts can achieve high diastereoselectivity in certain [2+2] cyclizations.[16]

  • Alter the Substrate: Introducing bulky substituents on one of the reactants can favor a specific approach, thereby increasing the diastereomeric ratio. For instance, switching from α-methylstyrene (3.8:1 d.r.) to a 1,2-disubstituted stilbene derivative can boost the d.r. to >20:1 in some photocatalyzed reactions.[3]

  • Use a Post-Synthesis Isomerization/Inversion: If a mixture is unavoidable, consider a strategy to convert the unwanted isomer into the desired one. A Mitsunobu reaction is a classic method for inverting the stereocenter of an alcohol, effectively converting a cis-amino alcohol into a trans product.[8]

ParameterCondition Ad.r.Condition Bd.r.Reference
Catalyst --INVALID-LINK--₂n.d.[Ir(dFCF₃ppy)₂dtbpy]PF₆8:1[3][4]
Solvent Toluene5.5:1CH₃CN8:1[3]
Substrate α-Methylstyrene3.8:1trans-Stilbene>20:1[3]
Table 1. Effect of Reaction Parameters on Diastereomeric Ratio (d.r.) in a Photocatalyzed [2+2] Cycloaddition.
Problem: Challenges in Product Purification

Q: I am having difficulty purifying my final amino cyclobutanol product. It streaks badly on silica gel columns and I get low recovery.

A: The polar amine and alcohol groups in your product can lead to strong, irreversible binding to silica gel.

Troubleshooting Steps:

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based resin. Hydrophilic Interaction Liquid Chromatography (HILIC) is also well-suited for separating polar compounds.[15]

  • Modify the Mobile Phase: When using silica gel, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia (in methanol) to the eluent. This will neutralize the acidic silanol groups on the silica surface and reduce tailing.

  • Purify as a Protected Intermediate: It is often easier to purify the Boc-protected amino cyclobutanol intermediate, which is less polar. The pure, protected compound can then be deprotected in a final, clean step.

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[15] A mixed-solvent system (a "good" solvent where it is soluble, and a "bad" solvent where it is not) is often required.[15]

  • Ion-Exchange Chromatography: For amino acids or their derivatives, ion-exchange chromatography can be a powerful purification method, separating compounds based on their charge.[17][18]

Key Experimental Protocols

Protocol 1: Visible Light-Mediated [2+2] Cycloaddition

This protocol is adapted from a method for synthesizing cyclobutane α-amino acid derivatives.[3][4]

  • Preparation: In a vial, combine the dehydroamino acid derivative (1.0 equiv., 0.2 mmol), the styrene derivative (1.5 equiv.), and the photocatalyst [Ir(dFCF₃ppy)₂dtbpy]PF₆ (2 mol %).

  • Reaction Setup: Add anhydrous, degassed acetonitrile (CH₃CN) to achieve a concentration of 0.2 M. Seal the vial.

  • Irradiation: Stir the reaction mixture at room temperature (e.g., 20°C) and irradiate with a blue LED lamp (λₘₐₓ ≈ 415-427 nm) for 24-72 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.

G cluster_0 Ring Formation cluster_1 Functionalization & Control cluster_2 Final Product A Alkene + Alkene (or other precursors) B [2+2] Cycloaddition (Photochemical/Thermal) A->B Reaction C Cyclobutane Core (e.g., Cyclobutanone) B->C Product D Protected Amino Cyclobutanone C->D Amination & Protection E Reduction of Ketone D->E F Protected Amino Cyclobutanol (cis/trans mixture) E->F G Stereochemical Inversion (e.g., Mitsunobu) F->G If needed H Desired Protected Stereoisomer F->H Directly if selective G->H I Deprotection H->I J Purification (Chromatography/Recrystallization) I->J K Final Amino Cyclobutanol J->K

Protocol 2: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction

This protocol describes the key stereochemical inversion step based on a patented route.[8]

  • Preparation: In a reaction kettle, dissolve cis-3-dibenzyl cyclobutanol (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in 5-12 volumes of anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the mixture to 0-10°C under a nitrogen atmosphere. Add a carboxylic acid (e.g., benzoic acid, 1.1 equiv.) followed by the dropwise addition of a dialkyl azodicarboxylate (e.g., DIAD or DEAD, 1.2 equiv.).

  • Inversion: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC). This reaction inverts the stereocenter, producing the trans-ester.

  • Hydrolysis: After an appropriate work-up to isolate the crude ester, hydrolyze it under basic conditions (e.g., NaOH in methanol/water) to yield trans-3-dibenzyl cyclobutanol.

  • Deprotection: Remove the benzyl groups via catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂ under H₂ atmosphere) to obtain the final trans-3-aminocyclobutanol.[8]

Protocol 3: Purification by Recrystallization

This general protocol is for purifying a polar, solid amino cyclobutanol hydrochloride salt.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat on a hot plate while stirring and add the minimum amount of a hot "good" solvent (e.g., methanol) dropwise until the solid just dissolves.

  • Induce Precipitation: While the solution is still hot, slowly add a "bad" solvent (e.g., isopropanol or ethyl acetate) dropwise until the solution becomes faintly turbid.

  • Re-clarify and Cool: Add one or two more drops of the hot "good" solvent to re-clarify the solution. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under high vacuum.

References

dealing with hazardous reagents in 3-Amino-1-methylcyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-1-methylcyclobutan-1-ol

This guide provides essential information, troubleshooting advice, and safety protocols for handling hazardous reagents that may be encountered during the synthesis of this compound and related compounds. The content is tailored for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Hazardous Reagent Profiles and FAQs

This section details the hazards, handling, and emergency procedures for key hazardous reagents commonly used in synthetic routes for molecules like this compound.

n-Butyllithium (and other Organolithiums)

n-Butyllithium (n-BuLi) is a powerful base and nucleophile frequently used in organic synthesis. However, it is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[1][2]

Frequently Asked Questions (FAQs):

  • Q1: What are the primary hazards of n-Butyllithium?

    • A1: The main hazard is its pyrophoric nature, igniting spontaneously on exposure to air and reacting violently with water.[1][2] It is also highly corrosive to tissues, and its solutions are typically in flammable hydrocarbon solvents, adding a fire risk.[2]

  • Q2: How must I store and handle n-Butyllithium solutions?

    • A2: n-BuLi must be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1] Containers should be sealed tightly, and reagents should be transferred using techniques like syringes or cannulas that maintain an inert atmosphere.[1][2] It is crucial to keep combustible materials away from the work area and to work in a fume hood.[2]

  • Q3: What should I do if my n-Butyllithium solution appears discolored or has a precipitate?

    • A3: Discoloration (often to orange) and the formation of a white precipitate (lithium hydride) indicate that the reagent has degraded. It is recommended to quench this aged material and use a fresh supply for reactions requiring precise stoichiometry.[3]

  • Q4: What is the correct procedure for quenching residual n-Butyllithium after a reaction?

    • A4: Unused or residual n-BuLi must be quenched carefully. A common procedure involves diluting the material with an unreactive solvent (e.g., heptane) and slowly adding a less reactive alcohol like isopropanol or n-butanol while cooling the flask in an ice bath.[2][3][4] This is followed by a more reactive alcohol like methanol, and finally, water is added dropwise to ensure complete quenching.[2][4]

  • Q5: What should I do in case of a small spill or personal exposure?

    • A5: For a small spill, cover the area with dry sand or another non-combustible absorbent. Do not use water or combustible materials like paper towels.[2] In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention. Always have a Class D fire extinguisher readily available when working with organolithiums.[5]

Quantitative Hazard Data for n-Butyllithium:

Hazard CategoryDescriptionSource(s)
NFPA 704 Rating Health: 3, Flammability: 4, Instability: 3, Special: W (Water-reactive)[2]
GHS Classification Pyrophoric Liquid (Category 1), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[2]
Auto-ignition Spontaneously ignites in air.[1][2]
Water Reactivity Reacts violently to release flammable butane gas.[2]
Sodium Azide (NaN₃)

Sodium azide is a common reagent for introducing the azide functional group, a precursor to amines. It is highly toxic and can form explosive compounds.[6]

Frequently Asked Questions (FAQs):

  • Q1: What are the primary hazards of Sodium Azide?

    • A1: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile similar to cyanides.[6][7] It can form highly shock-sensitive and explosive metal azides, especially with heavy metals like lead, copper, zinc, or silver.[6][8] It also reacts with acids to form hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[6][7]

  • Q2: What are the proper storage and handling procedures for Sodium Azide?

    • A2: Store sodium azide away from acids, heavy metals, and halogenated solvents.[6][8] When handling solid sodium azide, use plastic or ceramic spatulas, never metal, to avoid scratching, which can cause detonation.[6] All work should be conducted in a well-ventilated fume hood.[9]

  • Q3: What materials are incompatible with Sodium Azide?

    • A3: Avoid contact with strong acids, heavy metals (including pipes and equipment), bromine, carbon disulfide, dimethyl sulfate, and halogenated solvents like dichloromethane.[6][7][9]

  • Q4: How do I safely dispose of waste containing Sodium Azide?

    • A4: Never pour azide solutions down the drain, as explosive metal azides can accumulate in the plumbing.[8][9] Dilute aqueous solutions of sodium azide (≤5%) can be quenched by reacting them with nitrous acid (generated in situ from sodium nitrite and an acid).[7][9] This procedure must be done carefully in a fume hood due to the evolution of toxic nitrogen oxides.[9]

  • Q5: What should I do in case of a spill or exposure?

    • A5: For spills of solid azide, carefully sweep it up to avoid generating dust and place it in a non-metal container.[6] For solutions, use chemical absorbent pads.[6] In case of skin contact, flush the area with running water for at least 15 minutes. For eye contact, use an emergency eyewash for 15-20 minutes. Seek immediate medical attention for any exposure.[6]

Quantitative Hazard Data for Sodium Azide:

Hazard CategoryDescriptionSource(s)
Toxicity Highly toxic. Ingestion of 100-200 mg in humans can be harmful.[6]
Physical Hazard Can form shock-sensitive explosive metal azides.[6][7]
Thermal Stability Violently decomposes if heated above 275 °C.[6][9]
Incompatibilities Acids (forms explosive HN₃), heavy metals, halogenated solvents.[7][8][9]

Troubleshooting Guide for a Representative Synthesis Step

A plausible synthetic route to this compound involves the addition of an organometallic reagent (e.g., methyllithium) to a protected amino ester, such as N-Boc-methyl-3-aminocyclobutane-1-carboxylate. This step is fraught with potential issues related to the hazardous reagents used.

  • Q1: My organolithium addition reaction is sluggish or fails to go to completion. What are the likely causes?

    • A1: This is a common issue.

      • Reagent Quality: The organolithium reagent may have degraded due to improper storage or age. It is best practice to titrate the reagent before use to determine its exact molarity.

      • Presence of Moisture: Organolithiums react readily with water. Ensure all glassware is flame-dried or oven-dried and the reaction is run under a scrupulously dry, inert atmosphere.[2] Solvents must be anhydrous.

      • Incorrect Temperature: These reactions are often run at low temperatures (e.g., -78 °C) to control reactivity. If the temperature is too high, side reactions can occur. If it's too low, the reaction rate may be too slow.

  • Q2: I observed a flash of light or a small fire when transferring the n-Butyllithium. What went wrong?

    • A2: This indicates that the pyrophoric reagent came into contact with air.[1] This can happen if the syringe leaks, if the needle gauge is too large for the septum, or if there is a positive pressure of air in the receiving flask. Always use a properly functioning syringe with a Luer-Lok™ tip to prevent the needle from detaching.[2] Ensure the system is under a slight positive pressure of an inert gas like argon or nitrogen.[10]

  • Q3: My yield is low, and I've isolated byproducts instead of my desired tertiary alcohol. Why?

    • A3: Low yields can result from several factors. If using a protected amine, the organolithium reagent might be consumed by deprotonating the N-H bond if it is not adequately protected. Incomplete reaction due to poor reagent quality or moisture is also a common cause. Additionally, if the temperature is not well-controlled, enolization of the ester or other side reactions can compete with the desired nucleophilic addition.

Detailed Experimental Protocols

Protocol 3.1: Safe Transfer of n-Butyllithium via Syringe

Objective: To safely transfer a pyrophoric organolithium reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of inert gas (argon or nitrogen).[2] The reaction flask should be equipped with a rubber septum.

  • Syringe Preparation: Dry a Luer-Lok™ syringe in an oven and cool it in a desiccator. Purge the syringe with inert gas immediately before use.[2]

  • Reagent Bottle: Clamp the n-BuLi bottle securely to a ring stand.[10] Pierce the septum with a needle connected to an inert gas line to create a slight positive pressure.

  • Withdrawal: Puncture the septum with the clean, dry syringe needle. Draw a small amount of inert gas from the bottle's headspace into the syringe first. Then, insert the needle tip below the liquid level and slowly pull the plunger to draw the desired volume of reagent.[2]

  • Bubble Removal: Invert the syringe so the needle points up and gently push the plunger to expel the inert gas bubble at the top, along with a tiny amount of reagent, back into the bottle.

  • Transfer: Quickly withdraw the syringe from the reagent bottle and insert it through the septum of the reaction flask. Inject the reagent into the flask.

  • Syringe Quenching: Immediately after transfer, rinse the syringe by drawing up a dry, unreactive solvent (like hexane) and expelling it into a separate flask for quenching. Repeat this rinse. Then, rinse the syringe with a small amount of isopropanol to safely quench any residue.[2]

Protocol 3.2: Quenching of a Sodium Azide Solution

Objective: To safely neutralize a dilute aqueous waste solution containing sodium azide.

Methodology:

  • Setup: In a fume hood, place the dilute azide waste solution (concentration must not exceed 5%) into a three-necked flask equipped with a mechanical stirrer and a dropping funnel.[7][9]

  • Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste solution.[7][9]

  • Acidification: Slowly add a 20% sulfuric acid solution dropwise from the addition funnel. Crucially, the acid must be added after the nitrite to prevent the formation of explosive hydrazoic acid (HN₃).[9] Continue adding acid until gas evolution ceases and the solution is acidic when tested with pH paper.

  • Completion Check: Test the solution with starch-iodide paper. A blue color indicates excess nitrite is present, signifying the complete decomposition of the azide.

  • Neutralization and Disposal: Neutralize the final acidic solution with sodium hydroxide before disposing of it as hazardous waste according to institutional guidelines.[9]

Visual Guides and Workflows

Diagram 1: Workflow for Safe n-Butyllithium Transfer

cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup p1 Dry Glassware & Syringe p2 Assemble Under Inert Gas p1->p2 p3 Clamp Reagent Bottle p2->p3 t1 Pressurize Bottle (N2/Ar) p3->t1 t2 Withdraw Reagent t1->t2 t3 Remove Gas Bubble t2->t3 t4 Inject into Reaction Flask t3->t4 c1 Rinse Syringe (Hexane) t4->c1 c2 Quench Syringe (Isopropanol) c1->c2 c3 Dispose of Quenched Waste c2->c3 end End c3->end start Start start->p1

Caption: Workflow for the safe transfer of pyrophoric n-butyllithium.

Diagram 2: Troubleshooting Low Yield in Organolithium Addition

start Low Yield or Incomplete Reaction q1 Was the n-BuLi titrated recently? start->q1 res1 Action: Titrate n-BuLi to confirm molarity. q1->res1 No q2 Was all glassware rigorously dried? q1->q2 Yes a1_yes Yes a1_no No res1->q2 res2 Action: Flame-dry all glassware under vacuum and cool under Argon. q2->res2 No q3 Was the reaction temperature correct? q2->q3 Yes a2_yes Yes a2_no No res2->q3 res3 Action: Ensure proper cooling bath (-78°C) and slow addition. q3->res3 No end_node Problem likely solved. Consider other factors (substrate purity, etc.) q3->end_node Yes a3_yes Yes a3_no No res3->end_node

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Sodium Azide Incompatibility Relationships

center Sodium Azide (NaN₃) n1 Heavy Metals (Pb, Cu, Ag, Zn) center->n1 Forms Shock-Sensitive Explosive Metal Azides n2 Strong Acids (HCl, H₂SO₄) center->n2 Forms Highly Toxic & Explosive Hydrazoic Acid (HN₃) n3 Halogenated Solvents (CH₂Cl₂, CHCl₃) center->n3 Forms Explosive Organic Azides n4 Metal Equipment (Spatulas, Stir Bars) center->n4 Risk of Scratching and Forming Metal Azides n5 Bromine, CS₂, Dimethyl Sulfate center->n5 Violent Reaction

References

Technical Support Center: Scaling Up the Purification of 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of 3-Amino-1-methylcyclobutan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly when transitioning to a larger scale.

Issue 1: Poor Recovery and Yield During Scale-Up

Q: We are experiencing a significant drop in yield when scaling up the purification of this compound from lab scale (grams) to pilot scale (kilograms). What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Incomplete Extraction: The high polarity of this compound can lead to its retention in aqueous layers during workup. At a larger scale, mass transfer limitations can exacerbate this problem.

    • Solution: Increase the number of extractions with an appropriate organic solvent. Consider using a continuous liquid-liquid extraction apparatus for more efficient large-scale extractions. Modifying the pH of the aqueous layer can also improve partitioning into the organic phase.

  • Adsorption onto Stationary Phase (Chromatography): The amino and hydroxyl groups can lead to strong, sometimes irreversible, binding to silica gel.[1]

    • Solution:

      • Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine (1-2% in the mobile phase) to neutralize acidic silanol groups.[2]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase such as an amine-functionalized silica column.[3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal-phase chromatography.[4][5]

  • Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures during solvent evaporation at a large scale can lead to degradation.

    • Solution: Use a rotary evaporator with a water bath set to a moderate temperature. For very large volumes, consider thin-film evaporation or other gentle, large-scale solvent removal techniques.

  • Losses During Crystallization: Finding a suitable solvent system for recrystallization can be challenging for polar molecules. The compound may remain too soluble even at low temperatures.

    • Solution: Perform a thorough solvent screen to identify a single solvent or a binary solvent system that provides a significant difference in solubility at high and low temperatures. Anti-solvent crystallization is often effective for polar compounds.

Issue 2: Impurity Profile Changes at a Larger Scale

Q: We are observing new or increased levels of impurities in our pilot-scale batches of this compound that were not present or were negligible at the lab scale. How can we address this?

A: Changes in the impurity profile upon scale-up can be due to longer reaction times, different heating and cooling profiles, and variations in raw material quality.

  • Identification of Impurities: The first step is to identify the structure of the new impurities using techniques like LC-MS and NMR. Common impurities can arise from side reactions during the synthesis or degradation of the product.

  • Managing Process-Related Impurities:

    • Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents at the larger scale.

    • Workup Procedure: The workup procedure may need to be adjusted to effectively remove certain impurities. For example, an acidic or basic wash can remove basic or acidic impurities, respectively.

  • Purification Strategy:

    • Chromatography: Develop a robust chromatographic method that can effectively separate the new impurities. This may involve exploring different solvent systems or stationary phases.[6][7]

    • Crystallization: A well-designed crystallization process can be highly effective at rejecting specific impurities. Seeding strategies and controlled cooling rates are crucial for achieving high purity at a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

Due to its polar nature, containing both a primary amine and a tertiary alcohol, the primary challenges include:

  • High water solubility , making extraction from aqueous media difficult.

  • Strong interaction with silica gel in normal-phase chromatography, which can lead to peak tailing and poor recovery.[1]

  • Difficulty in finding a suitable crystallization solvent that provides good recovery.

Q2: Which chromatographic technique is most suitable for scaling up the purification of this compound?

The choice of technique depends on the specific impurity profile and the scale of purification.

  • Normal-Phase Chromatography (with modifications): This is a common technique, but for this polar amine, it's crucial to use a deactivated stationary phase (e.g., with triethylamine) or an amine-functionalized column to prevent strong adsorption.[3]

  • Reverse-Phase Chromatography: This can be a good option, especially for removing non-polar impurities. However, retention of the highly polar target compound might be low on standard C18 columns. A column designed for polar compounds or the use of ion-pairing agents might be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often well-suited for purifying very polar compounds that are not well-retained in reverse-phase chromatography.[4][5]

Q3: How can I improve the efficiency of column chromatography when scaling up?

  • Optimize Loading: Do not overload the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel weight, but this is highly dependent on the separation.

  • Solvent System: Use a solvent system that provides good separation on TLC with an Rf value for the target compound between 0.2 and 0.4.

  • Dry Loading: For larger scales, dissolving the crude product in a minimal amount of a strong solvent and adsorbing it onto a small amount of silica gel before loading it onto the column can improve resolution.

Q4: Are there any non-chromatographic methods for purifying this compound at a large scale?

Yes, several methods can be considered:

  • Crystallization: If a suitable solvent system can be found, crystallization is often the most cost-effective and scalable purification method for solids.[8][9]

  • Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Acid-Base Extraction: The basicity of the amino group can be exploited to separate it from neutral or acidic impurities through a series of pH-adjusted extractions.

Data Presentation

Table 1: Comparison of Purification Methods at Different Scales (Illustrative Data)
Purification MethodScaleStarting Purity (%)Final Purity (%)Yield (%)Solvent Consumption (L/kg of crude)
Normal-Phase Chromatography (Silica Gel) 10 g85987550
1 kg85956060
Normal-Phase Chromatography (Amine-Functionalized Silica) 10 g85>998545
1 kg85988050
Recrystallization (Isopropanol/Heptane) 10 g85978020
1 kg85967525

Experimental Protocols

Protocol 1: Large-Scale Flash Chromatography on Amine-Functionalized Silica

Objective: To purify 1 kg of crude this compound.

Materials:

  • Crude this compound (1 kg, ~85% purity)

  • Amine-functionalized silica gel

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Large-scale flash chromatography system with a suitable column

Procedure:

  • Column Packing: Pack a suitable large-scale flash chromatography column with amine-functionalized silica gel using a slurry packing method with the initial mobile phase.

  • Sample Preparation: Dissolve the 1 kg of crude product in a minimal amount of DCM.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be from 0% to 10% methanol over several column volumes. The exact gradient should be developed at a smaller scale first.

  • Fraction Collection: Collect fractions based on UV detection or another suitable method.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under high vacuum to remove residual solvents.

Protocol 2: Pilot-Scale Recrystallization

Objective: To purify 1 kg of crude this compound.

Materials:

  • Crude this compound (1 kg, ~85% purity)

  • Isopropanol (IPA)

  • Heptane

  • Large reaction vessel with overhead stirring, heating, and cooling capabilities

  • Filtration apparatus (e.g., Nutsche filter)

Procedure:

  • Dissolution: Charge the reaction vessel with 1 kg of the crude product and a minimal amount of isopropanol. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Anti-Solvent Addition: Slowly add heptane to the hot solution until the solution becomes slightly turbid.

  • Cooling and Crystallization: Cool the mixture slowly to room temperature, and then further cool to 0-5 °C in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the filter cake with cold heptane to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Scaling_Up_Purification_Troubleshooting start Start: Scaling up purification of This compound problem Problem Encountered start->problem low_yield Low Yield / Recovery problem->low_yield e.g., <70% recovery high_impurities High Impurity Levels problem->high_impurities e.g., >2% new impurity check_extraction Investigate Extraction Efficiency low_yield->check_extraction check_chromatography Evaluate Chromatography Conditions low_yield->check_chromatography check_crystallization Optimize Crystallization low_yield->check_crystallization identify_impurities Identify New Impurities (LC-MS, NMR) high_impurities->identify_impurities solution_found Solution Implemented check_extraction->solution_found check_chromatography->solution_found check_crystallization->solution_found optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) identify_impurities->optimize_reaction modify_workup Modify Workup Procedure (Acid/Base Wash) identify_impurities->modify_workup optimize_reaction->solution_found modify_workup->solution_found end End: Successful Scaled-Up Purification solution_found->end

Caption: Troubleshooting workflow for scaling up purification.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Analysis of 3-Amino-1-methylcyclobutan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules like 3-Amino-1-methylcyclobutan-1-ol is a critical step in ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering robust and reliable methods for the separation and quantification of enantiomers. This guide provides a comparative overview of the primary chiral HPLC methodologies applicable to this compound, supported by experimental data for structurally similar compounds to inform method development.

Two principal strategies are employed for the chiral analysis of small, non-chromophoric amino alcohols such as this compound: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following pre-column derivatization.

Direct Chiral HPLC Separation

The direct approach is often preferred due to its simplicity and speed, as it avoids the complexities of derivatization reactions. This method relies on the differential interaction of the enantiomers with a chiral stationary phase. For compounds containing primary amine and alcohol functionalities, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective.

Indirect Chiral HPLC Separation

The indirect method involves a chemical reaction that converts the enantiomers into diastereomers using a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column, typically a C18 stationary phase. A significant advantage of this method is the introduction of a chromophore through the derivatizing agent, which enhances UV detection for molecules that lack a native chromophore.

Comparison of Chiral HPLC Methods

The selection of an appropriate method depends on several factors, including the availability of instrumentation, the desired sensitivity, and the complexity of the sample matrix. The following table summarizes the key aspects of direct and indirect chiral HPLC methods, with exemplary data for analogous compounds to guide expectations for the analysis of this compound.

ParameterDirect Method (on CSP) Indirect Method (via Derivatization)
Principle Enantiomers are separated based on differential interactions with a chiral stationary phase.Enantiomers are converted to diastereomers, which are then separated on an achiral stationary phase.
Chiral Selector Chiral Stationary Phase (e.g., Polysaccharide-based)Chiral Derivatizing Agent (e.g., Marfey's reagent)
Stationary Phase Chiral (e.g., CHIRALPAK® series)Achiral (e.g., C18)
Mobile Phase (Typical) Normal Phase: Hexane/Isopropanol with a basic additive (e.g., Diethylamine)Reversed-Phase: Acetonitrile/Water with a buffer
Sample Preparation Simple dissolution in the mobile phase.Involves a chemical reaction, which may require optimization and subsequent cleanup.
Detection Requires a detector sensitive to the analyte (e.g., Mass Spectrometry, Refractive Index) if no chromophore is present.UV detection is often possible due to the chromophore introduced by the derivatizing agent.
Advantages - Faster method development- No risk of racemization during derivatization- Direct measurement of enantiomers- Use of standard, less expensive achiral columns- Enhanced sensitivity with UV-absorbing derivatizing agents
Disadvantages - Chiral columns are more expensive- May require more specialized detectors if the analyte is non-chromophoric- Derivatization can be time-consuming and may introduce impurities- Potential for racemization under harsh reaction conditions

Experimental Protocols

Direct Chiral HPLC Method (Exemplary)

This protocol outlines a general approach for the direct chiral separation of a cyclic amino alcohol on a polysaccharide-based CSP.

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Indirect Chiral HPLC Method (via Derivatization)

This protocol details the derivatization of an amino alcohol with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by RP-HPLC analysis.

  • Derivatization:

    • Dissolve approximately 1 mg of the amino alcohol sample in 200 µL of acetone.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 80 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 40 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in 1 mL of the mobile phase.

  • HPLC Analysis:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile / Water (50:50, v/v) with 0.1% Trifluoroacetic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

Logical Workflow for Chiral Method Development

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for selecting and optimizing a method for the analysis of this compound enantiomers.

Chiral_Method_Development cluster_start Start cluster_strategy Strategy Selection cluster_direct_dev Direct Method Development cluster_indirect_dev Indirect Method Development cluster_validation Validation & Analysis start Racemic 3-Amino-1- methylcyclobutan-1-ol Sample direct Direct Analysis (CSP) start->direct indirect Indirect Analysis (Derivatization) start->indirect csp_selection Screen CSPs (Polysaccharide, etc.) direct->csp_selection reagent_selection Select Chiral Derivatizing Agent indirect->reagent_selection mp_optimization_direct Optimize Mobile Phase (Hexane/IPA, Additives) csp_selection->mp_optimization_direct direct_analysis Analyze on CSP mp_optimization_direct->direct_analysis validation Method Validation (Linearity, Precision, Accuracy) direct_analysis->validation reaction_optimization Optimize Derivatization Reaction reagent_selection->reaction_optimization rp_analysis Analyze on Achiral Column (C18) reaction_optimization->rp_analysis rp_analysis->validation quantification Enantiomeric Purity Quantification validation->quantification

A logical workflow for chiral HPLC method development.

Stereochemistry in Drug Design: A Comparative Analysis of Cis and Trans-3-Amino-1-methylcyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. This is particularly evident in the field of drug development, where subtle changes in a molecule's three-dimensional structure can lead to significant differences in efficacy and target specificity. This guide provides a comparative analysis of the biological activity of cis and trans isomers of 3-Amino-1-methylcyclobutan-1-ol derivatives, a class of compounds that has garnered interest in medicinal chemistry.

Recent investigations have highlighted the importance of the stereochemical configuration of the cyclobutane ring in this scaffold, particularly in the context of enzyme inhibition. Notably, derivatives of trans-3-Amino-1-methylcyclobutan-1-ol have demonstrated superior inhibitory activity against specific protein kinases compared to their cis counterparts. This observation underscores the critical need for stereochemically controlled synthesis and evaluation in the development of new therapeutic agents.

Comparative Biological Activity: Inhibition of AKT Kinase

The AKT kinase, a key node in the PI3K/AKT/mTOR signaling pathway, is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making AKT a prime target for anticancer drug discovery. Studies have shown that the trans configuration of this compound derivatives is favored for potent inhibition of AKT.

Table 1: Qualitative Comparison of AKT Inhibition by Cis and Trans-3-Amino-1-methylcyclobutan-1-ol Derivatives

StereoisomerRelative Inhibitory Activity against AKT
cis-3-Amino-1-methylcyclobutan-1-ol DerivativesLower
trans-3-Amino-1-methylcyclobutan-1-ol DerivativesHigher.[1]

Note: This is a qualitative summary based on available information. Specific IC50 values would be required for a quantitative comparison.

Experimental Protocols

The determination of the biological activity of these compounds involves a series of well-established experimental protocols. The following are representative methodologies for key assays.

AKT Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of the AKT enzyme.

Principle: The assay quantifies the phosphorylation of a substrate peptide by AKT. Inhibition of the enzyme results in a decreased level of phosphorylation, which can be detected using various methods, such as radioactivity, fluorescence, or luminescence.

General Protocol:

  • Reagents and Materials:

    • Recombinant human AKT enzyme (isoform-specific, e.g., AKT1, AKT2, or AKT3)

    • Substrate peptide (e.g., a synthetic peptide containing the AKT phosphorylation motif)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Detection reagent (e.g., 32P-labeled ATP, fluorescently labeled antibody specific for the phosphorylated substrate, or a luciferase-based ATP detection reagent)

    • Microplate (e.g., 96-well or 384-well)

  • Procedure:

    • Add the assay buffer to the wells of the microplate.

    • Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the AKT enzyme to all wells except the negative control.

    • Pre-incubate the plate to allow the compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

    • Stop the reaction (e.g., by adding a stop solution like EDTA).

    • Detect the level of substrate phosphorylation using the chosen detection method.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the positive control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines.

Principle: The assay measures the number of viable cells after a period of treatment with the test compounds. A reduction in cell number indicates an anti-proliferative effect.

General Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., a line with a known dysregulation in the PI3K/AKT pathway)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • Test compounds

    • Cell viability reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo®)

    • Microplate (e.g., 96-well)

  • Procedure:

    • Seed the cells into the wells of the microplate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

    • Incubate the cells for a specific period (e.g., 48 or 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • The signal from the treated cells is normalized to the vehicle control to determine the percent viability.

    • The GI50 value (the concentration of the compound that causes 50% growth inhibition) is calculated.

Signaling Pathway and Experimental Workflow

The biological activity of these compounds is intrinsically linked to their interaction with specific cellular signaling pathways. The PI3K/AKT/mTOR pathway is a primary target.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor trans-3-Amino-1-methyl- cyclobutan-1-ol Derivative Inhibitor->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

The experimental workflow for evaluating these compounds typically follows a logical progression from in vitro enzyme assays to cell-based assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Cis cis-Derivative KinaseAssay In Vitro AKT Kinase Assay Cis->KinaseAssay Trans trans-Derivative Trans->KinaseAssay CellAssay Cell Proliferation Assay KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) CellAssay->SAR

Caption: A typical experimental workflow for comparing stereoisomers.

References

The Strategic Advantage of Rigidity: Why Cyclobutane Outshines Cyclopentane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the arsenal of carbocyclic structures available to researchers, small rings like cyclobutane and cyclopentane are frequently employed to impart specific properties. While both are valuable, the cyclobutane ring, despite being historically underutilized, is increasingly recognized for offering distinct advantages over its five-membered counterpart, primarily due to its unique structural and physicochemical characteristics.[1][2] This guide provides an objective comparison, supported by experimental data, to illuminate the strategic benefits of incorporating a cyclobutane moiety in drug design.

At a Glance: Physicochemical and Structural Differences

The fundamental differences between cyclobutane and cyclopentane arise from their respective ring sizes, which dictate their strain, conformation, and ultimately, their behavior in a biological system.[3][4] Cyclobutane's higher ring strain forces it into a more rigid, puckered conformation, whereas cyclopentane is significantly more flexible, readily interconverting between various non-planar forms.[5][6][7] This seemingly subtle distinction has profound implications for drug-receptor interactions.

PropertyCyclobutaneCyclopentaneSignificance in Drug Design
Ring Strain Energy ~26.3 kcal/mol[3][8]~7.1 kcal/mol[3]The higher strain in cyclobutane contributes to its unique puckered geometry and can influence its reactivity and interactions.[9]
Conformation Rigid, puckered (folded) conformation.[4][6][10]Flexible; rapid interconversion between "envelope" and "half-chair" conformations.[4][5][7]Cyclobutane's rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[11]
C-C Bond Length ~1.56 Å[3]~1.54 ÅThe slightly longer bonds in cyclobutane are a result of non-bonding repulsions.[3]
Planarity Non-planar, three-dimensional structure.[2]Adopts non-planar conformations to relieve torsional strain.[7][12]The distinct 3D shape of cyclobutane can improve solubility and allow for better complementarity with protein binding pockets.[1][3]

Key Advantages of Cyclobutane in Drug Design

The unique properties of the cyclobutane ring translate into several tangible benefits in the drug discovery process, from enhancing potency to improving metabolic stability.

Conformational Restriction and Enhanced Potency

One of the most significant advantages of the cyclobutane ring is its ability to confer conformational rigidity.[11][13] Flexible molecules often pay an "entropic penalty" upon binding to a receptor because they must adopt a specific, rigid conformation. By incorporating a cyclobutane ring, medicinal chemists can "lock" a molecule into its most active form, which can lead to a substantial increase in binding affinity and potency.[3]

In contrast, the inherent flexibility of the cyclopentane ring means it can adopt multiple conformations, not all of which may be optimal for receptor binding.[5] This can result in a weaker interaction with the target protein.

Supporting Experimental Data:

Several studies have demonstrated the superiority of cyclobutane over larger, more flexible rings in terms of biological activity.

Drug Target/Compound SeriesCyclobutane Analogue ActivityCyclopentane/Cyclohexane Analogue ActivityReference
HCV NS3/4A Protease Inhibitor (Boceprevir) 19-fold more potent than the cyclopentyl analogue.Significantly lower potency.[10]
G9a Histone Methyltransferase Inhibitor (A-366 series) Spiro-cyclobutane analogue showed submicromolar potency (IC50 = 153 nM).Modification to a spirocyclic cyclopentane or cyclohexane resulted in a potency drop of at least one order of magnitude .[9]
Antitumor Natural Product Analogues Cyclobutane and cyclobutene analogues showed the highest potency.Larger carbocycle analogues (e.g., cyclopentane, cyclohexane) exhibited lower potencies .[2][3]
Improved Metabolic Stability

The cyclobutane moiety can serve as an effective "metabolic blocker." By replacing a metabolically vulnerable group (like a linear alkyl chain or a gem-dimethyl group) with a robust cyclobutane ring, it is possible to prevent or slow down metabolism by cytochrome P450 (CYP) enzymes.[2][11][13] While the cyclobutane ring itself can be metabolized, typically through oxidation, it is often more resistant to degradation than other common structural motifs.[14]

The following workflow illustrates how the decision to incorporate a cyclobutane ring for metabolic stability might be approached in a drug design project.

G A Identify Metabolically Labile Site in Lead Compound B Hypothesize Bioisosteric Replacement Strategies A->B C Consider Cyclobutane Ring as a Metabolic Blocker B->C E Synthesize Other Analogues (e.g., Cyclopentane, gem-dimethyl) B->E D Synthesize Cyclobutane Analogue C->D F Perform In Vitro Metabolic Stability Assay D->F E->F G Analyze Data: Compare Half-life (t½) and Intrinsic Clearance (CLint) F->G H Cyclobutane Analogue Shows Improved Stability? G->H I Proceed with Lead Optimization H->I Yes J Re-evaluate Strategy H->J No

Caption: A logical workflow for evaluating cyclobutane as a metabolic blocker.
Enhanced Physicochemical Properties

Incorporating a three-dimensional, saturated ring like cyclobutane can improve a compound's physicochemical properties, which are crucial for its drug-like characteristics.[1]

  • Increased Solubility: Compared to flat, aromatic systems, the non-planar structure of cyclobutane can disrupt crystal lattice packing, leading to lower melting points and improved aqueous solubility.[3]

  • Optimized Lipophilicity: The cyclobutane group can be used to fine-tune a molecule's lipophilicity (logP/logD), which is critical for balancing membrane permeability and aqueous solubility. It can serve as a bioisosteric replacement for a phenyl ring, reducing lipophilicity while maintaining necessary hydrophobic interactions.[2]

The diagram below illustrates the concept of how the conformational restriction imparted by a cyclobutane ring can lead to a more favorable interaction with a target protein, minimizing the entropic penalty of binding.

G cluster_0 Flexible Ligand (e.g., with Cyclopentane) cluster_2 Protein Binding Pocket A1 Conformation 1 A2 Conformation 2 A3 Bioactive Conformation A4 Conformation 4 Receptor Receptor A3->Receptor Binding EntropicPenalty High Entropic Penalty A3->EntropicPenalty B Pre-organized in Bioactive Conformation B->Receptor Binding LowEntropicPenalty Low Entropic Penalty B->LowEntropicPenalty Binding1 Weaker Binding EntropicPenalty->Binding1 Binding2 Stronger Binding LowEntropicPenalty->Binding2 G cluster_0 Metabolism of a Flexible Chain cluster_1 Blocked Metabolism with Cyclobutane A Drug with Flexible Alkyl Chain B Metabolite (e.g., Hydroxylated) A->B CYP450 Enzymes Outcome1 Rapid Clearance B->Outcome1 C Drug with Cyclobutane Ring (Metabolic Blocker) D Metabolism Inhibited or Slowed C->D Steric Hindrance for CYP450 Outcome2 Improved Half-Life D->Outcome2

References

A Comparative Analysis of Synthetic Routes to 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-1-methylcyclobutan-1-ol is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering insights into their respective methodologies, yields, and scalability.

This analysis covers a previously established method involving hydrolysis and a Hofmann rearrangement (Route A), a stereoselective approach developed by Zhao and colleagues (Route B), and a recently optimized, high-yield route (Route C). The objective is to furnish researchers with the necessary data to select the most suitable synthetic strategy based on their specific requirements, such as stereoselectivity, overall yield, and suitability for large-scale production.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiencies at each stage.

Route Step Reaction Starting Material Product Yield (%)
A 1Hydrolysis3-Methylenecyclobutane-1-carbonitrile3-Methylenecyclobutane-1-carboxamideN/A
2Hofmann Rearrangement3-Methylenecyclobutane-1-carboxamide3-MethylenecyclobutanamineN/A
3Oxidation3-MethylenecyclobutanamineIntermediate 4N/A
4HydrolysisIntermediate 4Intermediate 5N/A
5HydrogenationIntermediate 5cis/trans-3-Amino-1-methylcyclobutan-1-olOverall: 11.5%
B 1Grignard ReactionBenzyl 3-oxocyclobutanecarboxylatecis-Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylateN/A
2Nucleophilic Substitutioncis-Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylateIntermediate 8N/A
3ReductionIntermediate 8Intermediate 9N/A
4Curtius RearrangementIntermediate 9cis/trans-1075% (cis/trans = 2.7:1 to 5:1)
C 1Grignard Reaction3-(Benzyloxy)cyclobutan-1-one (12)3-(Benzyloxy)-1-methylcyclobutan-1-ol (13)93.1%
2Hydrogenation3-(Benzyloxy)-1-methylcyclobutan-1-ol (13)1-Methylcyclobutane-1,3-diol (14)96.7%
3Tosylation1-Methylcyclobutane-1,3-diol (14)3-Hydroxy-3-methylcyclobutyl 4-methylbenzenesulfonate (15)66.3%
4Azidation3-Hydroxy-3-methylcyclobutyl 4-methylbenzenesulfonate (15)3-Azido-1-methylcyclobutan-1-ol (16)96.0%
5Hydrogenation3-Azido-1-methylcyclobutan-1-ol (16)trans/cis-3-Amino-1-methylcyclobutan-1-ol (1)95.4% (trans/cis = 91.9:8.1)
Overall Yield ~54%

N/A: Data not available in the provided search results.

Synthetic Route Diagrams

The following diagrams illustrate the reaction pathways for each of the three synthetic routes.

Route_A start 3-Methylenecyclobutane- 1-carbonitrile inter1 3-Methylenecyclobutane- 1-carboxamide start->inter1 Hydrolysis inter2 3-Methylenecyclobutanamine inter1->inter2 Hofmann Rearrangement inter3 Intermediate 4 inter2->inter3 Oxidation inter4 Intermediate 5 inter3->inter4 Hydrolysis end cis/trans-3-Amino-1- methylcyclobutan-1-ol inter4->end Hydrogenation

Diagram 1: Synthetic Pathway of Route A.

Route_B start Benzyl 3-oxocyclobutane- carboxylate inter1 cis-Benzyl 3-hydroxy-3- methylcyclobutane-1-carboxylate start->inter1 Grignard Reaction inter2 Intermediate 8 inter1->inter2 Nucleophilic Substitution inter3 Intermediate 9 inter2->inter3 Reduction end cis/trans-10 inter3->end Curtius Rearrangement

Diagram 2: Synthetic Pathway of Route B.

Route_C start 3-(Benzyloxy)cyclobutan- 1-one (12) inter1 3-(Benzyloxy)-1-methyl- cyclobutan-1-ol (13) start->inter1 Grignard Reaction inter2 1-Methylcyclobutane- 1,3-diol (14) inter1->inter2 Hydrogenation inter3 3-Hydroxy-3-methylcyclobutyl 4-methylbenzenesulfonate (15) inter2->inter3 Tosylation inter4 3-Azido-1-methyl- cyclobutan-1-ol (16) inter3->inter4 Azidation end trans/cis-3-Amino-1- methylcyclobutan-1-ol (1) inter4->end Hydrogenation

Diagram 3: Synthetic Pathway of Route C.

Experimental Protocols

Detailed experimental methodologies for each synthetic route are provided below.

Route A: Hydrolysis and Hofmann Rearrangement

This route commences with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hofmann rearrangement to yield 3-methylenecyclobutanamine. Subsequent oxidation, hydrolysis, and hydrogenation steps produce the final product. While this route is one of the originally reported methods, it suffers from the formation of multiple unknown impurities, complex post-treatment procedures, and a low overall yield of 11.5%.[1] The use of hazardous reagents such as m-chloroperoxybenzoic acid and lithium triethylborohydride also makes it less suitable for large-scale industrial production.[1]

Detailed experimental protocols for each step of Route A were not available in the provided search results.

Route B: Stereoselective Synthesis by Zhao and Colleagues

This stereoselective approach begins with a Grignard reaction on benzyl 3-oxocyclobutanecarboxylate, yielding the key intermediate cis-benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate. This is followed by a series of transformations including nucleophilic substitution, reduction, and a Curtius rearrangement to afford the desired amino alcohol. This route demonstrates stereoselectivity, with the Curtius rearrangement yielding a cis/trans isomer ratio of 2.7:1 to 5:1.[1]

Detailed experimental protocols for each step of Route B were not available in the provided search results.

Route C: Optimized High-Yield Synthesis

This recently developed route offers a significant improvement in terms of overall yield and scalability. It is a five-step synthesis starting from 3-(benzyloxy)cyclobutan-1-one.

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13) To a solution of 3-(benzyloxy)cyclobutan-1-one (12) (20.0 g, 113.0 mmol) in THF (100.0 mL) at -30 °C, MeMgCl (56.7 mL, 170.0 mmol) was slowly added. The mixture was stirred at -30 °C for 3 hours. The reaction was then quenched with ice water and extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to give 20.3 g of compound 13 (93.1% yield).[2]

Step 2: Synthesis of 1-Methylcyclobutane-1,3-diol (14) A solution of 3-(benzyloxy)-1-methylcyclobutan-1-ol (13) (20.0 g, 104.0 mmol) and 10% Pd/C (2.5 g, 55% wet) in methanol (20.0 mL) was stirred under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours. The mixture was then cooled to 20-25 °C and filtered. The filtrate was concentrated to obtain 10.3 g of compound 14 (96.7% yield).[2]

Step 3: Synthesis of 3-Hydroxy-3-methylcyclobutyl 4-methylbenzenesulfonate (15) Intermediate 14 (15.0 g, 145.6 mmol) was dissolved in a mixed solution of MeOH/CH₂Cl₂ (1/50, 100.0 mL) and cooled to 0 °C. Et₃N (24.2 g, 239.6 mmol), DMAP (17.8 g, 145.6 mmol), and TsCl (45.7 g, 239.6 mmol) were then added. The mixture was stirred at 0 °C for 3 hours and then at room temperature for 23 hours. The mixture was washed with water (3 × 100 mL), and the aqueous phase was extracted with CH₂Cl₂ (100.0 mL). The combined organic phases were washed with cold water, dried with anhydrous sodium sulfate, and concentrated under vacuum. The crude product was purified by column chromatography to yield 18.3 g of compound 15 (66.3% yield).[1][2]

Step 4: Synthesis of 3-Azido-1-methylcyclobutan-1-ol (16) A mixture of intermediate 15 (18.3 g, 67.8 mmol), NaN₃ (22.0 g, 339.0 mmol), and K₂CO₃ (18.7 g, 135.6 mmol) in DMF (150.0 mL) was stirred at 70 °C for 12 hours. The reaction mixture was cooled to room temperature, and water (150.0 mL) was added. The aqueous phase was extracted with ethyl acetate (3 x 150.0 mL). The combined organic layers were washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to obtain 9.2 g of compound 16 (96.0% yield).[1]

Step 5: Synthesis of this compound (1) A solution of 3-azido-1-methylcyclobutan-1-ol (16) (15.0 g, 118.1 mmol) and 10% Pd/C (1.9 g) in methanol (150.0 mL) was stirred under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours. The solvent was evaporated to obtain 13.7 g of the final product 1 (95.4% yield), with a trans-to-cis isomer ratio of 91.9:8.1.[1][2]

Conclusion

This comparative guide highlights the evolution of synthetic strategies for this compound. While early routes like Route A and B established the feasibility of its synthesis, they are hampered by low yields, the use of hazardous materials, or complex procedures. The optimized methodology presented as Route C offers a robust and high-yielding alternative that is more amenable to large-scale production. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for researchers in selecting and implementing the most appropriate synthetic route for their specific needs in drug discovery and development.

References

Spectroscopic Comparison of 3-Amino-1-methylcyclobutan-1-ol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the spectroscopic comparison of cis- and trans-3-Amino-1-methylcyclobutan-1-ol. Due to the limited availability of public experimental data, this document presents standardized protocols and data presentation formats to be populated upon experimental data acquisition.

The stereochemistry of small molecules is a critical determinant of their biological activity and physicochemical properties. In drug discovery and development, the precise characterization of isomers is paramount. This guide outlines the spectroscopic methodologies for differentiating the cis and trans isomers of 3-Amino-1-methylcyclobutan-1-ol, a substituted cyclobutane derivative of interest in medicinal chemistry.

Data Presentation

A comprehensive spectroscopic analysis is essential for the unambiguous identification and comparison of the cis and trans isomers of this compound. The following tables provide a structured format for presenting the acquired quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (ppm)

Protonscis-3-Amino-1-methylcyclobutan-1-oltrans-3-Amino-1-methylcyclobutan-1-ol
-CH₃Data not availableData not available
-CH₂- (ring)Data not availableData not available
-CH- (ring)Data not availableData not available
-NH₂Data not availableData not available
-OHData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Carbon Atomcis-3-Amino-1-methylcyclobutan-1-oltrans-3-Amino-1-methylcyclobutan-1-ol
-C -OHData not availableData not available
-C H₃Data not availableData not available
-C H₂- (ring)Data not availableData not available
-C H- (ring)Data not availableData not available

Table 3: IR Spectroscopic Data (cm⁻¹)

Functional Groupcis-3-Amino-1-methylcyclobutan-1-oltrans-3-Amino-1-methylcyclobutan-1-ol
O-H stretchData not availableData not available
N-H stretchData not availableData not available
C-H stretchData not availableData not available
C-N stretchData not availableData not available
C-O stretchData not availableData not available

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
cis-3-Amino-1-methylcyclobutan-1-olData not availableData not available
trans-3-Amino-1-methylcyclobutan-1-olData not availableData not available

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

G cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-Isomer trans->NMR trans->IR trans->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Conclusion Structural Elucidation and Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

Experimental Protocols

Below are detailed, standardized protocols for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (-NH₂ and -OH). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024-4096) is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150 °C.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a characteristic fragmentation pattern.

Disclaimer: The experimental protocols provided are general guidelines. Specific parameters may need to be optimized based on the instrumentation available and the properties of the sample.

Literature Review of the Therapeutic Potential of 3-Amino-1-methylcyclobutan-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive literature search, a dedicated body of research on the therapeutic potential of a series of 3-Amino-1-methylcyclobutan-1-ol analogs with comparative experimental data could not be identified. Therefore, the creation of a detailed comparative guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.

The initial investigation into the therapeutic landscape of this compound and its derivatives has revealed a scarcity of published studies that systematically explore the structure-activity relationships (SAR) of a library of its analogs. While the parent compound, this compound, is commercially available and its various stereoisomers are documented in chemical databases, its application appears to be primarily as a building block in organic synthesis.

General searches on the therapeutic applications of aminocyclobutane scaffolds indicate their potential in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring is often utilized to create conformationally constrained analogs of known bioactive molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. These scaffolds have been incorporated into molecules targeting a range of biological entities, including enzymes and G-protein coupled receptors (GPCRs).

Future research in this area would be necessary to generate the data required for a comprehensive review. Such research would likely involve:

  • Synthesis of a diverse library of this compound analogs: This would involve modifying the core structure at the amino and hydroxyl groups, as well as exploring different stereoisomers.

  • Screening of the analog library against various biological targets: Based on the structural features of the core molecule, these analogs could be tested for activity against targets such as kinases, proteases, or receptors implicated in various diseases.

  • In-depth structure-activity relationship (SAR) studies: To understand how chemical modifications influence biological activity.

  • Elucidation of the mechanism of action: For any identified active compounds, further studies would be needed to determine the signaling pathways they modulate.

Until such research is conducted and published, a thorough and data-driven comparative guide on the therapeutic potential of this compound analogs cannot be compiled.

Safety Operating Guide

Proper Disposal of 3-Amino-1-methylcyclobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Based on available safety data, 3-Amino-1-methylcyclobutan-1-ol and its salts should be treated as chemical waste. The primary recommended disposal method is incineration by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.

Key Disposal Procedures and Safety Precautions

Recommended Disposal Method:

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. The compound should be prepared for:

  • Chemical Incineration: The material should be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[1]

What to Avoid:

  • Drain Disposal: Do not let the product enter drains.[1] Disposal of chemicals down the sanitary sewer is generally prohibited unless explicitly permitted by environmental health and safety (EHS) authorities for specific, neutralized, and dilute aqueous solutions.

  • Trash Disposal: This chemical should not be disposed of in regular trash.

Operational Plan for Disposal

  • Waste Identification and Classification:

    • Unless confirmed otherwise by a comprehensive hazard assessment, treat this compound as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste according to local, state, and federal regulations. In the United States, this includes assessment under the Resource Conservation and Recovery Act (RCRA).

  • Proper Labeling and Storage:

    • Collect waste this compound in a designated, compatible, and properly sealed container.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the necessary information about the waste, including its identity and quantity.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or environmental hazard levels for this compound. In the absence of such data, all waste containing this compound should be considered for professional disposal.

ParameterValueSource
Recommended Disposal MethodChemical IncinerationSDS for cis-3-amino-3-methylcyclobutanol hydrochloride
Prohibited Disposal RoutesDrain, Regular TrashGeneral Chemical Safety Guidelines, SDS
EPA Waste CodeNot specifically listed. Determination required by the generator.U.S. EPA Regulations

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated consult_sds Consult Safety Data Sheet (SDS) (Using hydrochloride salt as best reference) start->consult_sds is_drain_safe Is drain disposal permitted in SDS? consult_sds->is_drain_safe no_drain Do NOT dispose down the drain is_drain_safe->no_drain No is_drain_safe->no_drain Yes (Highly Unlikely) collect_waste Collect in a labeled, compatible hazardous waste container no_drain->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company collect_waste->contact_ehs incineration Arrange for chemical incineration contact_ehs->incineration end Disposal Complete incineration->end

Caption: Disposal decision workflow for this compound.

This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for 3-Amino-1-methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for 3-Amino-1-methylcyclobutan-1-ol, including its hydrochloride salt, to ensure safe laboratory practices.

Chemical Identification:

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 1363381-26-3[1]

Note: The hydrochloride salt (C₅H₁₂ClNO, MW: 137.61 g/mol ) is also common.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data, this compound and its hydrochloride salt are classified with the following hazards:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

To mitigate these risks, the following personal protective equipment is essential.

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety goggles with side protection or a face shield.Must meet EN 166 (EU) or ANSI Z87.1 (US) standards. Tightly sealing safety goggles are recommended.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Nitrile gloves are a good choice for incidental contact.[6] For prolonged contact or handling larger quantities, consult the glove manufacturer's compatibility chart.[7] An acid-resistant apron should be considered for handling corrosive liquids.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate or for nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8] Respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8]
Body Protection Standard laboratory coat, long pants, and closed-toe shoes.Wear appropriate protective clothing to prevent skin exposure.[4]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust, vapors, mist, or gas.[8]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store in a sealed, dry place.[8]

First Aid Measures:

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[8]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Spill and Disposal Procedures:

  • Spills: Evacuate personnel to safe areas. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel the material. Keep it in suitable, closed containers for disposal. Do not let the product enter drains.[8]

  • Disposal: Dispose of this material as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Burn in a chemical incinerator equipped with an afterburner and scrubber.[8] Contaminated packaging should be disposed of as an unused product.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Select appropriate PPE prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh In fume hood handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon emergency_exposure Personal Exposure handle_dissolve->emergency_exposure cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.